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  • Product: 4-Tolylphosphine
  • CAS: 53772-54-6

Core Science & Biosynthesis

Foundational

4-Tolylphosphine (CAS 1038-95-5): A Technical Guide to Properties, Synthesis, and Catalytic Utility

Executive Summary 4-Tolylphosphine (Tri(p-tolyl)phosphine, TTP) is a monodentate organophosphorus ligand widely utilized in homogeneous catalysis. Structurally analogous to triphenylphosphine (PPh ), it is distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Tolylphosphine (Tri(p-tolyl)phosphine, TTP) is a monodentate organophosphorus ligand widely utilized in homogeneous catalysis. Structurally analogous to triphenylphosphine (PPh


), it is distinguished by the presence of electron-donating methyl groups at the para positions of the phenyl rings. This modification enhances the basicity and 

-donor strength of the phosphorus center without significantly altering the steric profile (Tolman cone angle).

This guide details the physicochemical properties, synthesis pathways, and mechanistic advantages of 4-Tolylphosphine in palladium-catalyzed cross-coupling reactions, serving as a reference for researchers optimizing catalytic turnover and stability.

Part 1: Chemical Identity & Physical Characterization

Core Identification Data
PropertySpecification
Chemical Name Tri(p-tolyl)phosphine; Tris(4-methylphenyl)phosphine
CAS Number 1038-95-5
Molecular Formula C

H

P
Molecular Weight 304.37 g/mol
Structure Pyramidal P-center bonded to three 4-methylphenyl groups
Solubility Soluble in CHCl

, Toluene, THF, DCM; Insoluble in water
Physical Properties
ParameterValueNote
Appearance White to off-white crystalline solidOxidizes to phosphine oxide upon prolonged air exposure
Melting Point 145 – 148 °CHigher than PPh

(80 °C), indicating stronger crystal lattice packing
Air Stability Moderately Air-SensitiveSlow oxidation in solid state; rapid oxidation in solution
Storage Inert atmosphere (N

or Ar)
Keep cool and dry to prevent oxide formation

Part 2: Ligand Profile – Sterics & Electronics

The utility of 4-Tolylphosphine lies in its ability to fine-tune the electronic environment of a metal center while maintaining a specific steric fit.

Electronic Properties (The "Methyl Effect")

The para-methyl group is an electron-donating group (EDG) via hyperconjugation and induction (+I effect).

  • Basicity: 4-Tolylphosphine is more basic (nucleophilic) than PPh

    
    .
    
    • pKa (conjugate acid): ~3.84 (estimated in CH

      
      CN) vs 2.73 for PPh
      
      
      
      .
  • 
    -Donation:  The increased electron density on the phosphorus atom makes TTP a stronger 
    
    
    
    -donor. This stabilizes oxidative addition complexes (e.g., L
    
    
    Pd(Ar)X) more effectively than PPh
    
    
    .
  • Tolman Electronic Parameter (TEP): Measured by the

    
    (CO) of Ni(CO)
    
    
    
    L.[1][2][3][4]
    • PPh

      
      : 
      
      
      
      (CO) ≈ 2069 cm
      
      
    • P(p-tol)

      
      : 
      
      
      
      (CO) ≈ 2066 cm
      
      
      (Lower frequency indicates stronger net donation).
Steric Properties[13]
  • Tolman Cone Angle (

    
    ): 145° [5][6]
    
    • Despite the added methyl groups, the cone angle remains virtually identical to PPh

      
       (145°) because the substituents are in the para position, pointing away from the metal center ("remote steric effect").
      
    • Implication: Researchers can substitute PPh

      
       with P(p-tol)
      
      
      
      to increase electron density at the metal without causing steric crowding that might hinder substrate approach.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 4-Tolylphosphine typically employs Grignard reagents or Wurtz-type coupling.

Primary Synthesis: Grignard Route

This method is preferred for laboratory-scale synthesis due to high yields and purity.

Protocol:

  • Reagent Prep: Generate p-tolylmagnesium bromide from p-bromotoluene and Mg turnings in dry THF/Ether.

  • Addition: Cool the Grignard solution to 0°C. Add Phosphorus Trichloride (PCl

    
    ) dropwise (Molar ratio 3.1 : 1).
    
  • Reflux: Heat to reflux for 2-4 hours to ensure complete substitution.

  • Quench: Hydrolyze excess Grignard with dilute NH

    
    Cl.
    
  • Purification: Recrystallize from ethanol/methanol to remove phosphine oxide impurities.

Visualization of Synthesis Logic

Synthesis Start p-Bromotoluene (Precursor) Grignard p-Tolylmagnesium Bromide (Grignard Reagent) Start->Grignard Grignard Formation Mg Mg / THF Mg->Grignard Intermediate P(p-tol)3 Magnesium Salt Grignard->Intermediate Nucleophilic Attack (3 equiv.) PCl3 PCl3 (Electrophile) PCl3->Intermediate Product 4-Tolylphosphine (Crystalline Solid) Intermediate->Product Workup Quench NH4Cl (aq) Hydrolysis Quench->Product

Figure 1: Grignard synthesis pathway for 4-Tolylphosphine, highlighting the nucleophilic substitution mechanism.

Part 4: Applications in Catalysis[12][13]

4-Tolylphosphine is a staple ligand in Palladium-catalyzed C-C bond formation. Its enhanced electron-donating ability accelerates the Oxidative Addition step, which is often the rate-determining step (RDS) for aryl chlorides or deactivated aryl bromides.

Key Reaction Classes
  • Heck Reaction: Coupling of aryl halides with alkenes. TTP stabilizes the Pd(0) species better than PPh

    
    , preventing "Pd-black" precipitation.
    
  • Suzuki-Miyaura Coupling: Coupling of aryl halides with boronic acids.

    • Advantage:[7][8] TTP is effective for electron-neutral or electron-rich aryl bromides where oxidative addition requires a more nucleophilic metal center.

Experimental Protocol: Heck Coupling Example

Reaction: 4-Bromoanisole + Styrene


 4-Methoxy-stilbene
  • Catalyst Loading: Pd(OAc)

    
     (1 mol%) + 4-Tolylphosphine  (2-4 mol%).
    
    • Note: A P:Pd ratio of >2:1 is crucial to keep Pd ligated.

  • Base/Solvent: K

    
    CO
    
    
    
    (2 equiv) in DMF or DMAc.
  • Conditions: Heat to 80-100 °C under Ar atmosphere.

  • Observation: The active catalyst, Pd(0)L

    
    , is generated in situ. The TTP ligand ensures the Pd remains soluble and active longer than PPh
    
    
    
    would allow.
Catalytic Cycle Visualization

CatalyticCycle Pd0 L2Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate Enhanced by TTP ComplexII L2Pd(Ar)(X) (Pd-II) OxAdd->ComplexII LigandEx Ligand Exchange (+Alkene, -X) ComplexII->LigandEx Insertion Migratory Insertion LigandEx->Insertion Elimination Reductive Elimination (-Product) Insertion->Elimination Elimination->Pd0 Regeneration

Figure 2: General catalytic cycle for Pd-catalyzed cross-coupling. 4-Tolylphosphine accelerates the Oxidative Addition step (top) due to its high


-donor capability.

Part 5: Handling, Safety & Stability

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

Air Sensitivity Management

While 4-Tolylphosphine is a solid, it slowly oxidizes to Tri(p-tolyl)phosphine oxide in air.

  • Detection: Impure samples show a new peak in

    
    P NMR at 20-30 ppm (phosphine oxide), distinct from the phosphine peak ( -5 to -10 ppm).
    
  • Purification: If oxidized, the compound can often be recrystallized from hot ethanol, as the oxide is more soluble in polar solvents than the phosphine.

References

  • Sigma-Aldrich. Tri(p-tolyl)phosphine Product Specification & Safety Data Sheet.Link

  • Tolman, C. A. (1977).[3] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 77(3), 313–348. Link

  • Zapf, A., & Beller, M. (2005). "Palladium-Catalyzed C–C Coupling Reactions: Suzuki, Heck, and Sonogashira Reactions." Topics in Organometallic Chemistry. Link

  • PubChem. Compound Summary: Tris(4-methylphenyl)phosphine (CAS 1038-95-5).Link

  • ChemicalBook. Tri(p-tolyl)phosphine Synthesis and Properties.Link

Sources

Exploratory

Technical Whitepaper: Tris(4-methylphenyl)phosphine – Structural Dynamics and Catalytic Utility

Executive Summary Tris(4-methylphenyl)phosphine (TpK), also known as tri-p-tolylphosphine, is a pivotal tertiary phosphine ligand in organometallic chemistry. Distinguished by its enhanced electron-donating capacity rela...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(4-methylphenyl)phosphine (TpK), also known as tri-p-tolylphosphine, is a pivotal tertiary phosphine ligand in organometallic chemistry. Distinguished by its enhanced electron-donating capacity relative to triphenylphosphine (


) while maintaining an isosteric profile, TpK offers a precise tool for tuning the electronic parameters of transition metal catalysts without altering the steric environment. This guide provides a comprehensive technical analysis of TpK, covering its physicochemical properties, structural characterization, synthesis protocols, and critical role in palladium-catalyzed cross-coupling reactions essential for pharmaceutical development.

Molecular Identity & Physicochemical Profile[1]

Tris(4-methylphenyl)phosphine is a white crystalline solid characterized by


 symmetry in its ground state. It serves as a "drop-in" replacement for 

when increased nucleophilicity is required to facilitate oxidative addition steps in catalytic cycles.
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Tris(4-methylphenyl)phosphane
Common Name Tri-p-tolylphosphine (TpK)
CAS Registry Number 1038-95-5
Molecular Formula

Molecular Weight 304.37 g/mol
Exact Mass 304.1381 Da
Appearance White to off-white crystalline powder
Melting Point 144–148 °C
Solubility Soluble in

, Toluene, THF, DCM; Insoluble in water
Air Stability Air-stable in solid state; slowly oxidizes in solution

Structural Architecture & Electronic Properties[2][3][4]

The utility of TpK lies in its specific deviation from the standard triphenylphosphine ligand. By positioning a methyl group at the para position of each phenyl ring, the ligand leverages the inductive (+I) effect to increase electron density at the phosphorus center.

Steric Parameters (Tolman Cone Angle)

The Tolman Cone Angle (


)  measures the steric bulk of a ligand.[1]
  • 
    : 
    
    
    
  • Tris(4-methylphenyl)phosphine:

    
    
    

Mechanism: Because the methyl substituents are located at the para position (distal to the metal center), they do not significantly impact the steric cone angle compared to the parent


. This allows researchers to decouple steric effects from electronic effects. Conversely, the ortho-substituted isomer, Tris(o-tolyl)phosphine, has a massive cone angle (~194°) and is used for entirely different steric-driven applications.
Electronic Parameters (Tolman Electronic Parameter - TEP)

The Tolman Electronic Parameter (TEP) quantifies the electron-donating ability of the phosphine, measured by the


 stretching frequency of a 

complex.[2][3] Lower wavenumbers indicate stronger

-donation (increased metal back-bonding to CO).[3]
  • 
    : 
    
    
    
  • Tris(4-methylphenyl)phosphine:

    
    
    

Insight: The shift of ~3


 confirms that TpK is a stronger 

-donor than

. In catalytic cycles (e.g., Suzuki or Heck coupling), this increased basicity accelerates the oxidative addition of aryl halides to the Palladium(0) center, often the rate-determining step for deactivated or chlorinated substrates.

Synthesis & Purification Protocols

The synthesis of Tris(4-methylphenyl)phosphine is a classic application of Grignard chemistry. The protocol below ensures high purity by minimizing the formation of phosphine oxide byproducts.

Experimental Workflow: Grignard Route

Reagents:

  • 4-Bromotoluene (3.0 eq)

  • Magnesium turnings (3.1 eq)

  • Phosphorus trichloride (

    
    ) (1.0 eq)
    
  • Anhydrous THF (Solvent)

Protocol:

  • Grignard Formation: Activate Mg turnings with iodine under

    
    . Add 4-bromotoluene in THF dropwise to maintain a gentle reflux. Reflux for 1 hour to ensure complete formation of p-tolylmagnesium bromide.
    
  • Phosphine Formation: Cool the Grignard solution to 0°C. Add

    
     in THF dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.
    
  • Reflux: Warm to room temperature and then reflux for 3 hours to drive the substitution of all three chlorides.

  • Quench & Workup: Cool to 0°C. Quench with saturated aqueous

    
     (degassed). Extract with Diethyl Ether or Ethyl Acetate.
    
  • Purification: Recrystallize from hot ethanol or ethanol/hexane mixtures to remove phosphine oxide impurities.

SynthesisWorkflow Mg Magnesium Turnings (Activated) Grignard Grignard Reagent (p-TolMgBr) Mg->Grignard Activation BrTol 4-Bromotoluene (THF Solution) BrTol->Grignard Dropwise Addition Reaction Nucleophilic Substitution (0°C -> Reflux) Grignard->Reaction Nucleophile PCl3 Phosphorus Trichloride (PCl3) PCl3->Reaction Electrophile Quench Quench (NH4Cl) & Extraction Reaction->Quench Product Crude Phosphine Quench->Product Recryst Recrystallization (Ethanol) Product->Recryst Final Tris(4-methylphenyl)phosphine (Pure Crystal) Recryst->Final

Figure 1: Step-by-step synthesis workflow via the Grignard route, highlighting critical temperature control points.

Spectroscopic Characterization

Accurate identification relies on NMR spectroscopy.[4] The para-methyl group provides a distinct diagnostic handle in


 NMR, while 

NMR distinguishes the free ligand from its oxide.
Table 2: NMR Data Specifications ( )
NucleusChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment

P
-8.0 to -10.0 ppm SingletN/AFree Phosphine P(III)

H
7.25 – 7.15 ppmMultiplet-Aromatic Protons (Ortho to P)

H
7.10 – 7.00 ppmMultiplet-Aromatic Protons (Meta to P)

H
2.35 ppmSinglet-Methyl Group (

)

C
~137-140 ppmDoublet

coupling observed
Aromatic Carbons

C
21.4 ppmSinglet-Methyl Carbon

Note on Oxidation: The presence of a signal at +28 to +30 ppm in the


 NMR spectrum indicates the formation of Tris(4-methylphenyl)phosphine oxide. Samples showing this peak should be recrystallized before use in sensitive catalytic reactions.

Application in Catalysis & Drug Development

Tris(4-methylphenyl)phosphine is extensively used in Palladium-catalyzed cross-coupling reactions , specifically the Suzuki-Miyaura and Heck reactions.

Mechanistic Impact

In the catalytic cycle, the ligand (


) stabilizes the 

species.
  • Oxidative Addition: The electron-rich nature of TpK (compared to

    
    ) increases the electron density on the Pd center, facilitating the oxidative addition of aryl halides (
    
    
    
    ). This is particularly beneficial for aryl chlorides or electron-rich aryl bromides which are typically sluggish substrates.
  • Transmetallation/Insertion: The steric bulk (similar to

    
    ) ensures that the coordination sphere is not overcrowded, allowing the transmetallation partner (e.g., boronic acid) to approach the metal center.
    
Drug Development Context

In pharmaceutical synthesis, TpK is often screened alongside


 and electron-rich alkyl phosphines (like 

) to optimize yield. It represents a "middle ground"—more active than

but less air-sensitive and pyrophoric than trialkylphosphines.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 - Product Ligand Tris(4-methylphenyl)phosphine (Stabilizes Pd(0) & Accelerates Ox. Add.) Ligand->Pd0 Stabilization Ligand->OxAdd Increases Rate

Figure 2: The Suzuki-Miyaura catalytic cycle demonstrating the dual role of the ligand in stabilizing the Pd(0) species and accelerating the oxidative addition step.

Safety & Handling

While less toxic than volatile alkyl phosphines, Tris(4-methylphenyl)phosphine should be handled with standard laboratory safety protocols.

  • Hazards: May cause skin and eye irritation. Not classified as acutely toxic, but long-term toxicology data is limited.

  • Storage: Store under an inert atmosphere (

    
     or Ar) to prevent slow oxidation to the phosphine oxide, which is catalytically inactive for these cycles.
    
  • Disposal: Dispose of as hazardous chemical waste, specifically separating from oxidizers.

References

  • National Institute of Standards and Technology (NIST). "Phosphine, tris(4-methylphenyl)-." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Tolman, C. A. "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 1977, 77(3), 313–348. (Seminal work defining Cone Angles and Electronic Parameters).
  • PubChem. "Tris(4-methylphenyl)phosphine - Compound Summary." National Library of Medicine. Available at: [Link]

  • Hermann, W. A., et al. "Ligand effects in palladium-catalyzed cross-coupling reactions." Angewandte Chemie International Edition, 2001.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for comparative electronic properties of phosphines).

Sources

Foundational

The Steric & Electronic Profile of Tri(4-tolyl)phosphine: A Technical Guide

Topic: Tolman Cone Angle of 4-Tolylphosphine Ligand Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Leads Executive Summary In the optimization of homoge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tolman Cone Angle of 4-Tolylphosphine Ligand Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

In the optimization of homogeneous catalysts, Tri(p-tolyl)phosphine (often abbreviated as P(p-Tol)₃ or TTP ) occupies a critical "sweet spot" in ligand design.[1] It offers a steric profile nearly identical to the industry-standard triphenylphosphine (PPh₃) but provides enhanced electron-donating capability due to the inductive effect of the para-methyl groups.[1]

This guide provides a definitive analysis of the Tolman Cone Angle (


)  of P(p-Tol)₃, distinguishing between historical measurements and modern crystallographic "exact" cone angles. It serves as a roadmap for scientists using this ligand to fine-tune oxidative addition and reductive elimination rates in cross-coupling cycles.[1]
Key Technical Specifications
ParameterValueContext
Ligand Identity Tri(4-methylphenyl)phosphine

Tolman Cone Angle (

)
145° Historical Standard (Ni model)
Exact Cone Angle (

)
152° - 168° Modern Computational/Solid State
Tolman Electronic Parameter (TEP) 2066.7 cm⁻¹

of

pKa (Conjugate Acid) 3.84 More basic than PPh₃ (2.[1]73)

Theoretical Framework: The Geometry of Selectivity

The Tolman Cone Angle Defined

The Tolman cone angle (


) is the apex angle of a cylindrical cone, centered 2.28 Å from the phosphorus atom, that just touches the van der Waals radii of the outermost atoms of the ligand.[1][2]

For P(p-Tol)₃ , the methyl group is located at the para position.[1]

  • Steric Impact: Because the methyl group points away from the metal center, it exerts minimal impact on the primary cone angle compared to the parent phenyl ring.[1] Thus,

    
    .
    
  • Contrast with Ortho-Substitution: If the methyl group were at the ortho position (Tri(o-tolyl)phosphine), the cone angle would expand drastically to 194° , creating a "ligand gate" that forces low-coordination species (e.g.,

    
     vs 
    
    
    
    ).[1]
Electronic Modulation (TEP)

While the steric bulk remains constant relative to PPh₃, the electronic parameter shifts.[1] The methyl group is an electron-donating group (EDG) via hyperconjugation.[1]

  • Result: P(p-Tol)₃ is more electron-rich than PPh₃.

  • Catalytic Consequence: This increases the electron density at the metal center, accelerating oxidative addition of aryl halides, particularly deactivated or chlorinated substrates.[1]

Comparative Data Analysis

The following table synthesizes historical Tolman data with modern Density Functional Theory (DFT) and crystallographic solid-angle calculations.

Table 1: Steric and Electronic Comparison of Aryl Phosphines

LigandTolman Angle (

)
Computed Solid Angle (

)
TEP (

cm⁻¹)
Electronic Character
P(p-Tol)₃ 145° 152.1° 2066.7 Electron Rich
PPh₃145°152.0°2068.9Neutral (Reference)
P(o-Tol)₃194°190.3°2066.6Electron Rich / Sterically Hindered
P(p-F-Ph)₃145°152.4°2071.3Electron Deficient

Note: Lower TEP values indicate stronger


-donation.[1] P(p-Tol)₃ donates more electron density to the metal than PPh₃, strengthening metal-ligand back-bonding to CO reporters.[1]

Experimental Protocols

Protocol A: Computational Determination of Exact Cone Angle

Avoids the toxicity of the historical


 method.[1] Uses crystallographic data.

Objective: Determine the "Solid Cone Angle" of P(p-Tol)₃ in a specific catalytic complex.

Workflow:

  • Structure Acquisition: Obtain the .CIF file of the metal-phosphine complex (e.g.,

    
    ) via X-ray diffraction or DFT optimization (B3LYP/6-31G* level).[1]
    
  • Geometric Center Definition: Set the metal atom as the apex of the cone.[1]

  • Sphere Definition: Assign van der Waals radii to all ligand atoms (H=1.20Å, C=1.70Å).

  • Calculation:

    • Construct a cone that encompasses all ligand atoms.[1]

    • Use the "Exact Cone Angle" algorithm (e.g., in SambVca or Solid-G software).[1]

    • Self-Validation: Ensure the integration volume excludes the "shadow" of the metal itself.[1]

  • Output: The resulting value is the effective steric bulk (

    
    ) in the actual coordination environment, often 5-10° larger than the idealized Tolman value due to ligand intermeshing.[1]
    
Protocol B: Catalytic Benchmarking (Suzuki-Miyaura Coupling)

Validates the ligand's electronic benefit over PPh₃.[1]

Reagents:

  • 4-Chloroanisole (1.0 equiv) - Deactivated substrate to stress-test oxidative addition.[1]

  • Phenylboronic acid (1.5 equiv)[1]

  • 
     (1 mol%)[1]
    
  • Ligand: P(p-Tol)₃ (2 mol%) vs. PPh₃ (2 mol%)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene/Water (9:1)[1]

Step-by-Step:

  • Inert Setup: Charge a Schlenk tube with

    
    , Phosphine Ligand, and Boronic Acid.[1] Evacuate and backfill with Argon (3x).[1]
    
  • Pre-Catalyst Formation: Add Toluene and stir at RT for 15 mins.

    • Checkpoint: Solution should turn from orange to pale yellow (formation of

      
       species).
      
  • Substrate Addition: Add 4-Chloroanisole and degassed water/base solution.[1]

  • Kinetics: Heat to 80°C. Aliquot every 15 mins for 2 hours.

  • Analysis: Quench aliquots in EtOAc/Brine. Analyze via GC-FID using Dodecane internal standard.

  • Expectation: P(p-Tol)₃ should show a higher initial turnover frequency (TOF) than PPh₃ due to faster oxidative addition into the C-Cl bond facilitated by the electron-rich phosphine.[1]

Visualizing Ligand Selection Logic

The following diagram illustrates the decision matrix for selecting P(p-Tol)₃ based on steric and electronic requirements.

LigandSelection Start Ligand Selection Strategy StericQ Is Steric Crowding Required? (e.g., for Reductive Elimination) Start->StericQ LargeSteric Select P(o-Tol)3 (Theta = 194°) StericQ->LargeSteric Yes (High Bulk) NeutralSteric Standard Sterics (Theta = 145°) StericQ->NeutralSteric No (Standard Bulk) ElectronicQ Is Substrate Electron-Poor? (Hard Oxidative Addition) SelectPPh3 Select PPh3 (Baseline Cost/Performance) ElectronicQ->SelectPPh3 No (Standard Reactivity) SelectPpTol3 Select P(p-Tol)3 (Enhanced Donor Ability) ElectronicQ->SelectPpTol3 Yes (Needs e- Density) NeutralSteric->ElectronicQ

Caption: Decision tree for distinguishing between P(p-Tol)₃ and its homologs based on mechanistic bottlenecks (Oxidative Addition vs. Reductive Elimination).

References

  • Tolman, C. A. (1977).[1][2] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] Link

  • Jover, J., & Cirera, J. (2019).[1] Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48, 15036-15048.[1] Link[1]

  • Claver, C., & van Leeuwen, P. W. N. M. (2000).[1] Rhodium Catalyzed Hydroformylation. Springer.[1] (Detailed discussion on P(p-Tol)₃ in hydroformylation kinetics).

  • Biloen, P. (2013).[1] Exact ligand cone angles: A new method for determining steric bulk.[1] National Institutes of Health (PubMed).[1] Link

  • Müller, T. E., & Mingos, D. M. P. (1995).[1] Determination of the Tolman cone angle from crystallographic parameters. Transition Metal Chemistry, 20, 533–539.[1]

Sources

Exploratory

Physical properties of Tri(p-tolyl)phosphine powder

Part 1: Executive Summary Tri(p-tolyl)phosphine (TpTP), also known as Tris(4-methylphenyl)phosphine, is a pivotal organophosphorus ligand in the toolkit of the modern synthetic chemist.[1][2] It serves as a steric isoste...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Tri(p-tolyl)phosphine (TpTP), also known as Tris(4-methylphenyl)phosphine, is a pivotal organophosphorus ligand in the toolkit of the modern synthetic chemist.[1][2] It serves as a steric isostere to Triphenylphosphine (


) while offering a distinct electronic enhancement .[1][2]

By substituting the phenyl rings with para-methyl groups, TpTP increases the electron density at the phosphorus center without altering the ligand's spatial demand (cone angle).[1] This unique property allows researchers to fine-tune the oxidative addition step in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) without disrupting the steric environment of the active catalytic species.[1]

This guide provides a rigorous analysis of TpTP’s physical properties, spectroscopic signatures, and handling protocols to ensure reproducibility in high-stakes drug development workflows.

Part 2: Chemical Identity & Structural Mechanics

TpTP is defined by its ability to decouple steric bulk from electronic donation. Unlike ortho-substituted phosphines (e.g., Tri(o-tolyl)phosphine), which introduce massive steric hindrance, the para-methyl groups in TpTP project away from the metal center.[1][2]

Core Chemical Data
PropertySpecification
CAS Number 1038-95-5
IUPAC Name Tris(4-methylphenyl)phosphine
Molecular Formula

Molecular Weight 304.37 g/mol
Appearance White to off-white crystalline powder
Structure Type

-symmetric propeller (approximate)
Steric vs. Electronic Profiling

The utility of TpTP lies in its comparison to the standard


.[1]
  • Tolman Cone Angle (

    
    ): 145° .[1][2]
    
    • Insight: The para-substitution does not significantly perturb the cone angle compared to

      
       (145°).[1] This allows TpTP to fit into the same catalytic pockets as 
      
      
      
      .[1]
  • Tolman Electronic Parameter (TEP):

    • TpTP is more basic (better

      
      -donor) than 
      
      
      
      .[1][2]
    • Mechanism: The methyl group is an electron-donating group (EDG) via hyperconjugation and the inductive effect (+I).[1][2] This increases the electron density on the phosphorus lone pair, facilitating faster oxidative addition to metal centers (e.g.,

      
      ).[1]
      

Part 3: Thermodynamic & Physical Characteristics

Accurate physical property data is essential for process design, particularly regarding solubility windows and thermal stability during reaction scale-up.[2]

PropertyValue / RangeExperimental Context
Melting Point 144 – 148 °C Sharp melting range indicates high purity.[1][2] Broadening implies oxidation.
Boiling Point ~399 °CTheoretical/Decomposition.[1] Not distillable at atm pressure.
Solubility (High) DCM,

, THF, Toluene, Benzene
Ideal for homogeneous catalysis.[1]
Solubility (Low/Insol) Water, Alcohols (Cold), Hexanes (Low)Useful for recrystallization/precipitation workups.[1][2]
pKa (Conjugate Acid) ~3.84Higher than

(2.73), confirming higher basicity.[1][2]

Part 4: Spectroscopic Fingerprinting

In drug development, validating ligand integrity prior to catalysis is non-negotiable. TpTP has a distinct spectroscopic signature that allows for rapid purity assessment.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (The Purity Check): 
    
    • Shift: -8.0 to -9.0 ppm (Singlet) in

      
      .
      
    • Note: The shift is slightly upfield relative to

      
       (~ -6 ppm).[1][2]
      
    • Impurity Alert: A peak appearing at +20 to +30 ppm indicates the formation of Tri(p-tolyl)phosphine oxide .[1] If this peak integrates >5%, the ligand must be recrystallized.[1]

  • 
     NMR (The Structural Tag): 
    
    • Methyl Group:

      
       ppm (Singlet, 9H).[1][2] This is the diagnostic handle distinguishing it from 
      
      
      
      .
    • Aromatic Region:

      
       ppm (Multiplets, 12H).[1][2]
      
Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aliphatic): ~2850–2960 cm⁻¹ (Methyl groups).[1][2]

  • P-C Stretch: ~1090 cm⁻¹.[1]

  • Oxidation Marker: Appearance of a strong band at 1150–1200 cm⁻¹ (P=O) signals degradation.[1]

Part 5: Handling, Stability & Storage Protocol

While triarylphosphines are generally considered "air-stable" solids, TpTP is susceptible to slow oxidation over time, particularly in solution or when high surface area powder is exposed to humid air.[1]

Validated Handling Workflow

The following diagram outlines the logic flow for handling TpTP to ensure catalytic fidelity.

TpTP_Handling cluster_warning Critical Control Point Storage Storage Condition (Solid State) Check Purity Check (31P NMR) Storage->Check Prior to use Solubilization Solubilization (Degassed Solvent) Check->Solubilization Oxide < 1% Recryst Recrystallization (EtOH/Hexanes) Check->Recryst Oxide > 1% Catalysis Catalytic Reaction (Inert Atm) Solubilization->Catalysis Add Metal Precursor Recryst->Check Re-verify

Figure 1: Decision logic for Tri(p-tolyl)phosphine quality control before catalytic application.

Storage Recommendations
  • Environment: Store under Argon or Nitrogen atmosphere.

  • Temperature: Ambient (Room Temperature) is acceptable for short term; 4°C is preferred for long-term archiving to retard oxidation kinetics.[1][2]

  • Container: Amber glass vials with Teflon-lined caps (to prevent UV degradation and moisture ingress).

Part 6: Application Context & Mechanistic Logic

Why choose TpTP over


? The choice is rarely arbitrary; it is a calculated decision to modulate the Catalytic Cycle .[1]
The Electronic Boost

In the catalytic cycle of Palladium (e.g., Suzuki-Miyaura), the rate-determining step is often the Oxidative Addition of the aryl halide to the


 center.[1]
  • Logic: A more electron-rich metal center performs oxidative addition faster.[1][2]

  • Action: TpTP donates more electron density to Pd than

    
    .[1]
    
  • Result: Accelerated reaction rates for deactivated or electron-neutral aryl chlorides/bromides.[1][2]

Comparative Signaling Pathway

Catalytic_Effect Ligand Ligand Selection PPh3 PPh3 (Standard) Ligand->PPh3 TpTP TpTP (Electron Rich) Ligand->TpTP Metal Pd(0) Center PPh3->Metal Sigma Donation TpTP->Metal Enhanced Sigma Donation OxAdd_Slow Standard Oxidative Addition Rate Metal->OxAdd_Slow With PPh3 OxAdd_Fast Accelerated Oxidative Addition Metal->OxAdd_Fast With TpTP

Figure 2: Mechanistic impact of TpTP on the oxidative addition step of cross-coupling reactions.

References

  • PubChem. (n.d.).[1] Tri(p-tolyl)phosphine Compound Summary. National Library of Medicine. Retrieved October 25, 2025, from [Link][1][2]

  • Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] (Foundational text for Cone Angle data).

Sources

Foundational

Solubility of 4-Tolylphosphine in Organic Solvents: A Technical Guide for Practical Application

An In-depth Technical Guide for Researchers Abstract: This guide provides a comprehensive overview of the solubility characteristics of 4-tolylphosphine (also known as tri(p-tolyl)phosphine), a critical organophosphorus...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: This guide provides a comprehensive overview of the solubility characteristics of 4-tolylphosphine (also known as tri(p-tolyl)phosphine), a critical organophosphorus ligand in catalysis and synthetic chemistry. We delve into the fundamental principles governing its solubility, present a qualitative solubility profile based on available data, and offer a detailed, self-validating experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a practical understanding and methodology for handling this reagent in various solvent systems.

Introduction: The Significance of 4-Tolylphosphine Solubility

4-Tolylphosphine, with the chemical formula P(C₆H₄CH₃)₃, is a widely utilized phosphine ligand in homogeneous catalysis. Its applications are prominent in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][2] The efficacy of these reactions—influencing reaction kinetics, catalyst stability, and product yield—is intrinsically linked to the solubility of the ligand in the chosen reaction medium. A well-dissolved ligand ensures a homogeneous catalytic system, which is crucial for reproducibility and scalability. Conversely, poor solubility can lead to inconsistent results, catalyst deactivation, and challenges in purification.

Understanding the solubility profile of 4-tolylphosphine is therefore not merely an academic exercise but a critical prerequisite for robust process development and chemical synthesis. This guide provides the theoretical foundation and practical tools necessary for researchers to make informed decisions about solvent selection and to accurately quantify solubility in their specific systems.

Theoretical Principles: Why "Like Dissolves Like" Governs Solubility

The solubility of a solid solute in a liquid solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process requires overcoming the forces holding the solute molecules together in the crystal lattice and the forces between solvent molecules to create a cavity for the solute.[3] This energy input is compensated by the formation of new, favorable interactions between the solute and solvent molecules.

The guiding principle is "like dissolves like," which means that substances with similar polarities and intermolecular forces tend to be soluble in one another.[4][5]

  • 4-Tolylphosphine's Molecular Structure: 4-Tolylphosphine is a highly non-polar molecule. It consists of a central phosphorus atom bonded to three tolyl (methylbenzene) groups.[6] The molecule is symmetrical and lacks significant charge separation. Its topological polar surface area is calculated to be 0 Ų, confirming its non-polar, hydrophobic nature.[6] The primary intermolecular forces it can engage in are weak London dispersion forces, which arise from temporary fluctuations in electron density.[7]

  • Solvent Polarity and Interactions:

    • Non-polar Solvents (e.g., Hexane, Toluene): These solvents also exhibit primarily London dispersion forces. Because the intermolecular forces within the solvent and within the 4-tolylphosphine solid are of a similar type and magnitude to the forces that can be formed between them, dissolution is energetically favorable.[3]

    • Polar Aprotic Solvents (e.g., THF, Chloroform): These solvents have permanent dipoles. While 4-tolylphosphine does not have a strong dipole itself, it can be dissolved in moderately polar solvents like chloroform and diethyl ether, where dispersion forces still play a significant role.[2]

    • Polar Protic Solvents (e.g., Water, Methanol): These solvents are characterized by strong hydrogen bonding networks. The energy required to break these strong solvent-solvent interactions is not sufficiently compensated by the weak dispersion forces that would form between the solvent and the non-polar 4-tolylphosphine molecule. This significant mismatch in intermolecular forces results in very poor solubility.[8] Indeed, 4-tolylphosphine is documented as being insoluble in water.[9][10]

The following diagram illustrates the interplay of these molecular properties.

Solute 4-Tolylphosphine Solute_Props Properties: - Symmetrical Structure - Low Polarity (0 Ų TPSA) - London Dispersion Forces Solute->Solute_Props is characterized by Outcome_High High Solubility 'Like Dissolves Like' Solute_Props->Outcome_High Favorable Interaction (Dispersion Forces Match) Outcome_Low Poor Solubility 'Mismatched Forces' Solute_Props->Outcome_Low Unfavorable Interaction (Energy Mismatch) Solvent Organic Solvent Solvent_NonPolar Non-Polar (e.g., Toluene, Hexane) - London Dispersion Forces Solvent->Solvent_NonPolar can be Solvent_Polar Polar Protic (e.g., Water, Methanol) - Hydrogen Bonding Solvent->Solvent_Polar can be Solvent_NonPolar->Outcome_High Favorable Interaction (Dispersion Forces Match) Solvent_Polar->Outcome_Low Unfavorable Interaction (Energy Mismatch) Outcome Solubility Outcome Outcome_High->Outcome Outcome_Low->Outcome

Caption: Factors influencing 4-tolylphosphine solubility.

Qualitative and Quantitative Solubility Profile

While specific quantitative data for 4-tolylphosphine is not widely published across a broad range of solvents, a general qualitative profile can be assembled from chemical supplier information and related literature.[2][11][12] For precise experimental design, it is strongly recommended to determine the solubility quantitatively using the protocol outlined in the next section.

Table 1: Solubility Profile of 4-Tolylphosphine

Solvent ClassSolvent ExampleExpected SolubilityRationale
Non-Polar Toluene, BenzeneSolubleSimilar non-polar nature; relies on London dispersion forces.[2]
Hexane, CyclohexaneSolubleStrong "like dissolves like" interaction.[4]
Polar Aprotic Diethyl EtherSolubleGenerally a good solvent for non-polar to moderately polar compounds.[2]
ChloroformSolubleEffective at dissolving many organophosphorus compounds.[2]
Tetrahydrofuran (THF)SolubleCommon solvent for reactions using phosphine ligands.
AcetoneLikely SolubleModerately polar, should dissolve non-polar solutes.
Polar Protic Ethanol, MethanolSparingly SolublePolarity mismatch; some solubility possible due to alkyl portion.[12]
WaterInsolubleExtreme polarity mismatch and strong hydrogen bonding in water.[9][10]

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a robust, self-validating protocol for determining the solubility of 4-tolylphosphine in an organic solvent at a specific temperature. The gravimetric method is reliable and relies on fundamental laboratory techniques.[13]

Principle

A saturated solution of 4-tolylphosphine is prepared by agitating an excess of the solid in the chosen solvent at a constant temperature until equilibrium is reached. A known volume of the clear, saturated supernatant is then carefully transferred to a pre-weighed vessel. The solvent is evaporated, and the mass of the remaining 4-tolylphosphine is measured. Solubility is then calculated as mass of solute per volume of solvent (e.g., g/100 mL).

Materials and Apparatus
  • 4-Tolylphosphine (solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or screw-cap test tubes

  • Thermostatic shaker or water bath

  • Syringes and syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric pipette (e.g., 5.00 mL or 10.00 mL)

  • Pre-weighed evaporation dishes or beakers

  • Analytical balance (readable to ±0.1 mg)

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of 4-tolylphosphine to a scintillation vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~500 mg of solid for every 5 mL of solvent.

  • Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is ideal to confirm equilibrium).

  • Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed in the constant-temperature bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sample Extraction: Carefully draw a volume of the clear supernatant into a syringe, ensuring no solid particles are disturbed. Attach a syringe filter to the syringe tip. This step is critical to remove any suspended microcrystals. Discard the first ~1 mL of filtrate to waste to ensure the filter is saturated with the solution.

  • Sample Measurement: Dispense a precise volume (e.g., 5.00 mL) of the filtrate into a clean, dry, pre-weighed evaporation dish. Record the exact mass of the empty dish (m₁).

  • Solvent Evaporation: Place the evaporation dish in a fume hood to allow the solvent to evaporate gently. This can be accelerated by a gentle stream of nitrogen or by placing it in a vacuum desiccator. Avoid heating to high temperatures, which could cause decomposition of the solute.

  • Final Weighing: Once the solvent is completely removed and only the solid 4-tolylphosphine remains, place the dish in a drying oven at a mild temperature (e.g., 40-50 °C) for 1-2 hours to remove any residual solvent traces. Cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Record this final mass (m₂).

  • Calculation:

    • Mass of dissolved 4-tolylphosphine = m₂ - m₁

    • Volume of solvent used = Volume of filtrate pipetted (e.g., 5.00 mL)

    • Solubility ( g/100 mL) = [(m₂ - m₁) / Volume of solvent] × 100

Self-Validation and Trustworthiness

To ensure the reliability of the results, the protocol should be performed in triplicate. The system is considered self-validating if the calculated solubility values from the three independent runs are in close agreement (e.g., within a 5% relative standard deviation). If results are inconsistent, extend the equilibration time.

The experimental workflow is summarized below.

A 1. Preparation Add excess 4-tolylphosphine and solvent to vial B 2. Equilibration Agitate at constant temp. (e.g., 24-48h) A->B C 3. Settling Allow excess solid to settle (e.g., 2h) B->C D 4. Filtration Withdraw supernatant through a syringe filter C->D E 5. Aliquot Transfer Transfer precise volume of filtrate to pre-weighed dish D->E F 6. Evaporation Remove solvent under gentle conditions E->F G 7. Final Weighing Dry and weigh residue to get final mass F->G H 8. Calculation Determine solubility (g / 100 mL) G->H

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

4-Tolylphosphine is a fundamentally non-polar compound, a characteristic that dictates its high solubility in non-polar organic solvents and poor solubility in polar, protic media. While a qualitative understanding is useful for initial solvent screening, precise and reproducible chemical processes demand quantitative data. The gravimetric determination protocol provided in this guide offers a straightforward and reliable method for researchers to obtain this critical information for any solvent system of interest. By grounding experimental work in the solid theoretical principles of intermolecular forces, scientists can confidently select optimal solvents, enhancing the efficiency and success of their synthetic endeavors.

References

  • ResearchGate Discussion on Determining Solubility. (2024). ResearchGate. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • LookChem. (n.d.). TRI-P-TOLYLPHOSPHINE CAS 1038-95-5. Available at: [Link]

  • University of Toronto, Department of Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Fogg, P. G. T. (1993). IUPAC-NIST Solubility Data Series. 55. Phosphine, Diphosphane and Other Phosphanes in Organic Liquids and Water.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 1: Determination of Solubility Class. Available at: [Link]

  • Future University in Egypt, Faculty of Pharmacy. (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13956, Phosphine, tris(4-methylphenyl)-. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4187661, Di-p-tolylphosphine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Phosphine, tris(4-methylphenyl)-. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.1.2: Intermolecular Forces and Solubilities. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13357841, Di(p-tolyl)phosphine Oxide. PubChem. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Htdchem. (2024). Tri-p-tolylphosphine: A Comprehensive Guide. Available at: [Link]

  • ChemBK. (2024). Tri(O-Tolyl)Phosphine. Available at: [Link]

Sources

Exploratory

A Technical Guide to Understanding and Utilizing pKa Values of Para-Substituted Triarylphosphines in Research and Development

Abstract The basicity of phosphines, quantified by their pKa values, is a critical parameter influencing their efficacy and reactivity in a multitude of applications, from catalysis to bioorthogonal chemistry. This in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The basicity of phosphines, quantified by their pKa values, is a critical parameter influencing their efficacy and reactivity in a multitude of applications, from catalysis to bioorthogonal chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pKa values of para-substituted triarylphosphines. We will delve into the experimental methodologies for accurate pKa determination, explore the profound influence of para-substituents on phosphine basicity, and present a consolidated data framework for practical application. This guide is designed to be a self-validating system, grounding all protocols and mechanistic claims in authoritative sources to ensure scientific integrity and immediate utility in the laboratory.

The Significance of Phosphine pKa in Modern Chemistry

Triarylphosphines are a cornerstone class of ligands and catalysts in organic synthesis and organometallic chemistry. Their utility is largely dictated by the electronic properties of the phosphorus atom, which can be finely tuned by modifying the substituents on the aryl rings. The pKa value, representing the acidity of the conjugate acid of the phosphine, serves as a direct measure of the phosphine's basicity and, by extension, its nucleophilicity.

In catalysis, the basicity of a phosphine ligand can significantly impact the catalytic activity and selectivity of a metal complex. For instance, more basic phosphines can enhance the electron density on the metal center, which may facilitate oxidative addition steps in catalytic cycles. Conversely, less basic phosphines might be preferred in reactions where ligand dissociation is a key step. In the realm of drug development and bioorthogonal chemistry, the Staudinger ligation, which utilizes triarylphosphines to react with azides, is a powerful tool for bioconjugation. The reaction rate and efficiency of this ligation are directly influenced by the nucleophilicity of the phosphine, which correlates with its pKa.[1]

Therefore, a thorough understanding and the ability to predict or measure the pKa of a given triarylphosphine are paramount for rational catalyst design, reaction optimization, and the development of novel chemical probes.

Experimental Determination of Phosphine pKa Values

The accurate determination of phosphine pKa values requires robust experimental techniques, often conducted in non-aqueous solvents due to the limited solubility and reactivity of phosphines in water. Two prevalent methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration in Nitromethane

A widely adopted method for determining the basicity of water-insoluble phosphines involves potentiometric titration in a non-aqueous solvent like nitromethane.[2][3] This technique correlates the half-neutralization potential (HNP) of the phosphine with its aqueous pKa value.

Experimental Protocol: Potentiometric Titration

  • Preparation of Titrant: A standardized solution of a strong acid, such as perchloric acid (HClO₄), in nitromethane (e.g., 0.2 M) is prepared. The solution should be deoxygenated by bubbling dry nitrogen through it for at least 30 minutes to prevent oxidation of the phosphines.

  • Sample Preparation: A known amount of the triarylphosphine (approximately 1 mmol) is dissolved in a measured volume of nitromethane (e.g., 100 mL). For air-sensitive phosphines, this should be done under an inert atmosphere.

  • Titration: The phosphine solution is titrated with the standardized perchloric acid solution using a self-filling burette attached to a nitrogen source. The titration is monitored using a pH/mV meter equipped with a combination glass-calomel electrode. It is crucial to allow the electrode to equilibrate in nitromethane for a few hours prior to the titration for stable readings.

  • Endpoint Determination: The endpoint of the titration is determined from a derivative plot of the titration curve. The half-neutralization potential (HNP), the potential at which half of the phosphine has been protonated, is recorded.

  • pKa Calculation: A reference compound with a known pKa, such as triphenylphosphine, is titrated under the same conditions to determine its HNP. The difference in HNP between the sample phosphine and the reference phosphine (ΔHNP) is then used to calculate the pKa of the sample phosphine using an established correlation equation.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Titrant Prepare 0.2M HClO4 in Nitromethane (Deoxygenated) Titrate Titrate with HClO4 under N2 atmosphere Titrant->Titrate Sample Dissolve Phosphine (~1 mmol) in 100mL Nitromethane Sample->Titrate Monitor Monitor with pH/mV meter Titrate->Monitor Endpoint Determine Endpoint (Derivative Plot) Monitor->Endpoint HNP Record Half- Neutralization Potential (HNP) Endpoint->HNP pKa_calc Calculate pKa using ΔHNP relative to a standard HNP->pKa_calc G cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) EDG e.g., -NMe2, -OMe, -CH3 Increase_e_density Increased electron density on P EDG->Increase_e_density Donate electron density to ring Increase_pKa Higher pKa (More Basic) Increase_e_density->Increase_pKa Stabilizes conjugate acid EWG e.g., -Cl, -F, -NO2 Decrease_e_density Decreased electron density on P EWG->Decrease_e_density Withdraw electron density from ring Decrease_pKa Lower pKa (Less Basic) Decrease_e_density->Decrease_pKa Destabilizes conjugate acid Phosphine

Influence of para-substituents on phosphine basicity.

Practical Implications for Researchers

The ability to select a triarylphosphine with a specific pKa is a powerful tool for optimizing chemical reactions and designing new molecular probes.

  • In Catalysis: For reactions requiring a highly nucleophilic catalyst, such as the oxa-Michael reaction, triarylphosphines with electron-donating substituents like methoxy groups (e.g., tris(4-methoxyphenyl)phosphine) are more active than triphenylphosphine. [4][5]The increased basicity enhances the nucleophilic character of the phosphorus atom.

  • In Bioorthogonal Chemistry: While highly nucleophilic phosphines can accelerate Staudinger ligations, they are also more prone to oxidation. [1]Therefore, a balance must be struck between reactivity and stability. Triarylphosphines with moderately electron-donating or even unsubstituted aryl groups often provide the best compromise for in vivo applications.

  • Predictive Power: The linear free-energy relationship demonstrated by the Hammett plot allows researchers to estimate the pKa of a novel para-substituted triarylphosphine before its synthesis. This predictive capability can save significant time and resources by guiding the selection of the most promising candidates for a particular application.

Conclusion

The pKa values of para-substituted triarylphosphines are a fundamental parameter that governs their reactivity and utility across various fields of chemistry. By understanding the principles of their experimental determination and the predictable electronic effects of substituents, researchers can make informed decisions in the selection and design of phosphines for specific applications. The data and protocols presented in this guide provide a solid foundation for harnessing the full potential of this versatile class of compounds.

References

  • Kaupmees, K., et al. (2013). pKa values of phosphines in acetonitrile and 1,2-dichloroethane. Unpublished data, available through University of Tartu.
  • Allman, T., & Goel, R. G. (1982). The basicity of phosphines. Canadian Journal of Chemistry, 60(6), 716-722.
  • Canadian Science Publishing. (n.d.). The basicity of phosphines. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic Phosphines and their Experimental pK a Values in Acetonitrile. Retrieved from [Link]

  • Lindner, R., et al. (2021). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv.
  • ACS Publications. (2023).
  • ACS Publications. (2024). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-Cymene)Ru] Complexes. Organometallics.
  • ResearchGate. (n.d.). What are the p K a values of organophosphorus compounds?. Retrieved from [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • ChemRxiv. (2024). Effects of Substituted Triarylphosphine Ligands on Electron Transfer in [(p-cymene)Ru] Complexes. Retrieved from [Link]

  • PMC. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Retrieved from [Link]

  • eScholarship. (n.d.). “Bioorthogonal reactions of triarylphosphines and related analogs”. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Problem Set #3: Substitutent Effects and LFERS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Relative Rates of Alkylation for B-Substituted Triarylphosphines: An ortho-Boron Group Enhances Reactivity on Phosphorus. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Tolylphosphine from p-Tolylmagnesium Bromide

Executive Summary This application note details the synthesis of 4-Tolylphosphine (p-Tolylphosphine, ) , a primary aryl phosphine used as a precursor for bulky phosphine ligands and in coordination chemistry. The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-Tolylphosphine (p-Tolylphosphine,


) , a primary aryl phosphine used as a precursor for bulky phosphine ligands and in coordination chemistry.

The synthesis utilizes a two-step protocol starting from p-tolylmagnesium bromide .

  • Electrophilic Substitution: Reaction of the Grignard reagent with excess phosphorus trichloride (

    
    ) to selectively form p-tolyldichlorophosphine (
    
    
    
    )
    .
  • Hydride Reduction: Reduction of the dichlorophosphine using Lithium Aluminum Hydride (

    
    ) to yield the primary phosphine.
    

Key Technical Insight: The critical control point is the inverse addition in Step 1 (adding Grignard to


) to prevent the formation of secondary and tertiary phosphine byproducts (

and

).

Safety Directives (Critical)

WARNING: Primary phosphines are pyrophoric (spontaneously ignite in air) and highly toxic. This protocol requires strict anaerobic conditions.

Hazard ClassRisk DescriptionMitigation Strategy
Pyrophoric

may ignite upon contact with air.
Work exclusively in a Glovebox or active Schlenk line (

/Ar).
Acute Toxicity Inhalation can cause severe respiratory damage/death.Use a dedicated fume hood. Vent all vacuum pumps to a bleach scrubber.
Stench Vile, penetrating odor detectable at ppb levels.Keep all glassware in the hood. Wash glassware with bleach before removal.
Reactivity

reacts violently with water/protic solvents.
Quench excess hydride slowly at 0°C under inert gas.

Reaction Pathway & Logic

The following diagram illustrates the reaction workflow and the critical decision nodes for selectivity.

ReactionPathway Grignard p-Tolylmagnesium Bromide (Nucleophile) Step1 Step 1: Substitution (-78°C to RT) Grignard->Step1 Slow Addition PCl3 PCl3 (Excess) (Electrophile) PCl3->Step1 Solvent Intermed p-Tolyldichlorophosphine (p-TolPCl2) Step1->Intermed Distillation Byproducts Avoided Byproducts: (p-Tol)2PCl, (p-Tol)3P Step1->Byproducts If PCl3 too low LAH LiAlH4 Reduction (0°C, Ether/THF) Intermed->LAH Cannulation Product 4-Tolylphosphine (p-TolPH2) LAH->Product 1. Reflux 2. H2O Quench

Figure 1: Reaction pathway emphasizing the suppression of poly-substituted byproducts via stoichiometry control.

Detailed Protocol

Phase 1: Synthesis of p-Tolyldichlorophosphine ( )

Objective: Selectively substitute one chloride on


 with the p-tolyl group.
Stoichiometry:  1.0 eq Grignard : 3.0 eq 

.
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Charge: Cannulate anhydrous

    
     (3.0 equivalents)  and anhydrous diethyl ether (
    
    
    
    ) into the RBF.
  • Cooling: Cool the

    
     solution to -78°C  (dry ice/acetone bath).
    
    • Rationale: Low temperature reduces the kinetic rate of the second substitution, favoring the mono-substituted product.

  • Inverse Addition: Transfer p-tolylmagnesium bromide (1.0 equivalent) into the addition funnel. Add dropwise to the

    
     solution over 2 hours.
    
    • Critical: The Grignard reagent must be the limiting reagent at all times during addition to prevent the formation of

      
      .
      
  • Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight. The solution will become cloudy due to

    
     salt formation.
    
  • Workup:

    • Filter the mixture under Argon (using a Schlenk frit) to remove Magnesium salts. Wash the cake with dry ether.

    • Concentrate the filtrate under reduced pressure to remove solvent and excess

      
       .
      
    • Note: Excess

      
       (bp 76°C) must be removed completely before the next step.
      
  • Isolation: Perform a vacuum distillation.

    • Target:

      
       is a colorless liquid.[1]
      
    • Boiling Point: ~110°C at 10 mmHg (Literature analog:

      
       bp 222°C/atm).
      
Phase 2: Reduction to 4-Tolylphosphine ( )

Objective: Reduce the P-Cl bonds to P-H bonds using a hydride source. Stoichiometry: 1.0 eq


 : 0.75 eq 

(Excess hydride).
  • Setup: Flame-dry a 250 mL 3-neck RBF with reflux condenser and addition funnel. Flush with Argon.

  • Slurry Preparation: Add

    
     (0.75 eq)  suspended in dry 
    
    
    
    or THF. Cool to 0°C .
  • Addition: Dissolve the isolated

    
     from Phase 1 in dry ether. Add this solution dropwise to the 
    
    
    
    slurry.[2]
    • Observation: The reaction is exothermic. Maintain temperature < 5°C.

  • Completion: After addition, warm to RT and reflux for 1–2 hours to ensure complete reduction.

  • Quenching (High Risk):

    • Cool back to 0°C.

    • Degas water or saturated

      
       solution (sparge with Argon for 20 mins).
      
    • Add the degassed water very slowly dropwise.

    • Chemistry: This hydrolyzes the Al-P complex and destroys excess LAH.

    • Warning: Use degassed water to prevent oxidation of the phosphine (

      
      ).
      
  • Extraction:

    • Decant the organic layer.

    • Dry over anhydrous

      
       (degassed).
      
  • Purification: Distill under reduced pressure or vacuum transfer.

    • Product: 4-Tolylphosphine is a malodorous liquid/low-melting solid.

    • Storage: Store in a sealed ampoule or Teflon-tapped flask under Argon at -20°C.

Quality Control & Characterization

Verify the product identity immediately after isolation. Oxidation happens within seconds of air exposure.

TechniqueParameterExpected ResultInterpretation

NMR
Chemical Shift-120 to -125 ppm Triplet (

Hz). Indicates P-H bonds.[3][4]

NMR
Impurity Check~ +30 to +40 ppmSinglet/Multiplet. Indicates oxidation to Phosphine Oxide (

or

).

NMR
P-H Region

3.5 - 4.5 ppm
Doublet (

Hz). Diagnostic for primary phosphine.
Appearance VisualColorless LiquidYellowing indicates oxidation or polymerization.

Troubleshooting Guide

Issue: Product contains significant or .
  • Cause: Localized high concentration of Grignard during Step 1.

  • Solution: Increase stirring speed and dilution of the Grignard reagent. Ensure the temperature stays at -78°C during the entire addition.

Issue: Low yield after quenching Step 2.
  • Cause: Oxidation during the quench.

  • Solution: Ensure all quenching reagents (water/acid) are thoroughly degassed. Perform the quench under a positive pressure of Argon.

Issue: "Smoking" liquid upon isolation.
  • Cause: Pyrophoric reaction with moisture/air.

  • Solution: The product is pure. This is an intrinsic property. Ensure all seals are greased and tight.

References

  • Primary Phosphine Synthesis Overview: Busacca, C. A., et al. "Spinning Disk Reactor Technology for the Synthesis of Primary Phosphines." Journal of Organic Chemistry, 2011.

  • Reduction Protocols (LiAlH4): Hays, H. R.[5] "Reaction of Lithium Aluminum Hydride with Organic Phosphorus Halides." Journal of Organic Chemistry, 1968.

  • Grignard Handling & Schlenk Equilibrium: Seyferth, D. "The Grignard Reagents."[6] Organometallics, 2009.

  • NMR Data for Aryl Phosphines: "31P NMR Chemical Shifts of Phosphorus Compounds." University of Wisconsin-Madison Department of Chemistry.

Sources

Application

Application Notes and Protocols for the Preparation of Pd(0) Complexes with 4-Tolylphosphine Ligands

Introduction: The Significance of Pd(0)-Phosphine Complexes in Modern Synthesis Palladium(0) complexes bearing phosphine ligands are indispensable tools in modern organic and organometallic chemistry. Their remarkable ef...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pd(0)-Phosphine Complexes in Modern Synthesis

Palladium(0) complexes bearing phosphine ligands are indispensable tools in modern organic and organometallic chemistry. Their remarkable efficacy as catalysts in a wide array of cross-coupling reactions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the vast library of phosphine ligands, 4-tolylphosphines, such as tri(p-tolyl)phosphine (P(p-Tol)₃), offer a unique combination of steric and electronic properties that can significantly influence the reactivity and selectivity of the catalytic system. The methyl groups in the para position of the phenyl rings provide increased electron-donating character compared to triphenylphosphine, which can enhance the rate of oxidative addition, a key step in many catalytic cycles. This guide provides a comprehensive overview of the preparation of Pd(0) complexes with 4-tolylphosphine ligands, with a focus on providing both the theoretical underpinnings and practical, field-proven protocols for their synthesis and characterization.

Mechanistic Insights: The Journey from Pd(II) to the Active Pd(0) Catalyst

The majority of Pd(0)-phosphine complexes are not synthesized from a Pd(0) metallic source. Instead, they are typically prepared by the reduction of a more stable and readily available Pd(II) precursor in the presence of an excess of the phosphine ligand. This process, while seemingly straightforward, involves a series of well-defined chemical transformations.

The most common precursor is palladium(II) chloride (PdCl₂). The first step involves the coordination of the phosphine ligand to the Pd(II) center to form a square planar complex, such as cis-dichlorobis(tri-p-tolylphosphine)palladium(II) (cis-PdCl₂(P(p-Tol)₃)₂). This intermediate is then reduced in the presence of additional phosphine ligands to yield the desired Pd(0) complex.

A variety of reducing agents can be employed, with hydrazine (N₂H₄) being a classic and effective choice.[1][2] The reduction process involves the transfer of electrons from the reducing agent to the Pd(II) center, leading to the formation of the Pd(0) species. The excess phosphine ligand present in the reaction mixture then coordinates to the newly formed Pd(0) to generate the stable, 18-electron tetrakis(tri-p-tolylphosphine)palladium(0) complex, Pd(P(p-Tol)₃)₄. The overall reaction can be summarized as follows:

PdCl₂ + 2 P(p-Tol)₃ → cis-PdCl₂(P(p-Tol)₃)₂ cis-PdCl₂(P(p-Tol)₃)₂ + 2 P(p-Tol)₃ + 2.5 N₂H₄ → Pd(P(p-Tol)₃)₄ + 0.5 N₂ + 2 N₂H₅⁺Cl⁻[3]

It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) as Pd(0) complexes, particularly in solution, are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of inactive palladium species and phosphine oxides.

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(tri-p-tolylphosphine)palladium(0) - Pd(P(p-Tol)₃)₄

This protocol is adapted from the well-established synthesis of tetrakis(triphenylphosphine)palladium(0).[1][2][4]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Palladium(II) ChloridePdCl₂177.331.00 g5.64
Tri(p-tolyl)phosphineP(C₇H₇)₃304.377.50 g24.6
Hydrazine monohydrateN₂H₄·H₂O50.065.0 mL~100
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
EthanolC₂H₅OH46.07100 mL-
Diethyl ether(C₂H₅)₂O74.12100 mL-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle

  • Büchner funnel and filter flask

  • Glassware for filtration and washing

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reduction Reduction cluster_isolation Isolation and Purification start Start reagents Combine PdCl₂ and P(p-Tol)₃ in DMF start->reagents heat Heat to 150°C under Argon reagents->heat cool Cool to 80°C heat->cool add_hydrazine Add Hydrazine Solution Dropwise cool->add_hydrazine stir_heat Stir at 80°C add_hydrazine->stir_heat cool_rt Cool to Room Temperature stir_heat->cool_rt filter Filter the Precipitate cool_rt->filter wash_ethanol Wash with Ethanol filter->wash_ethanol wash_ether Wash with Diethyl Ether wash_ethanol->wash_ether dry Dry under Vacuum wash_ether->dry end Obtain Pd(P(p-Tol)₃)₄ dry->end

Caption: Workflow for the synthesis of Pd(P(p-Tol)₃)₄.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet connected to a Schlenk line. Purge the entire system with argon or nitrogen for at least 15-20 minutes to ensure an oxygen-free environment. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initial Reaction Mixture: To the flask, add palladium(II) chloride (1.00 g, 5.64 mmol) and tri(p-tolyl)phosphine (7.50 g, 24.6 mmol). Add 100 mL of anhydrous, degassed dimethylformamide (DMF).

  • Formation of the Pd(II) Intermediate: With gentle stirring, heat the mixture to 150 °C using a heating mantle. The initially heterogeneous mixture should form a clear, orange-to-red solution, indicating the formation of the PdCl₂(P(p-Tol)₃)₂ complex. Maintain this temperature for approximately 30 minutes.

  • Cooling: After 30 minutes, turn off the heating and allow the solution to cool to approximately 80 °C.

  • Reduction to Pd(0): In the dropping funnel, prepare a solution of hydrazine monohydrate (5.0 mL) in 10 mL of DMF. Add this solution dropwise to the stirred reaction mixture over a period of 20-30 minutes. The addition is exothermic and may cause some bubbling. The color of the solution will change, and a yellow precipitate should begin to form.

  • Completion of Reaction: After the addition of the hydrazine solution is complete, maintain the temperature at 80 °C with stirring for another 30 minutes to ensure complete reduction and complexation.

  • Isolation of the Product: Allow the reaction mixture to cool to room temperature. The yellow crystalline product, Pd(P(p-Tol)₃)₄, will precipitate out of the solution.

  • Purification: Collect the yellow solid by vacuum filtration using a Büchner funnel under a stream of argon. Wash the collected solid sequentially with generous portions of degassed ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.

  • Drying and Storage: Dry the bright yellow crystalline product under high vacuum for several hours. The product is air-sensitive and should be stored under an inert atmosphere in a refrigerator or freezer.

Expected Yield: 80-90%

Characterization of Pd(0)-4-Tolylphosphine Complexes

Proper characterization of the synthesized complex is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P{¹H} NMR: This is the most informative technique for characterizing phosphine complexes. For Pd(P(p-Tol)₃)₄, a single sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is sensitive to the solvent and temperature due to the potential for ligand dissociation in solution.[5] For the analogous Pd(PPh₃)₄, the chemical shift is reported in the range of δ 14-18 ppm (in toluene-d₈) and can shift to around 29.8 ppm in other solvents.[5] A similar range would be expected for Pd(P(p-Tol)₃)₄. The presence of free tri(p-tolyl)phosphine (δ ≈ -7 ppm) or phosphine oxide (δ ≈ 30 ppm) would indicate incomplete reaction or decomposition.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tolyl groups. The aromatic protons will appear as a set of doublets in the region of δ 7.0-7.5 ppm, and the methyl protons will appear as a singlet around δ 2.3 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by the vibrational modes of the tri(p-tolyl)phosphine ligand. The absence of any significant peaks in the region of 1000-1100 cm⁻¹ corresponding to P=O stretching would confirm the absence of phosphine oxide impurities.

Melting Point:

The melting point of the complex should be determined under an inert atmosphere as it is likely to decompose upon heating in the presence of air. The analogous Pd(PPh₃)₄ decomposes at around 115 °C.[3]

Elemental Analysis:

Combustion analysis can be performed to determine the percentage of carbon, hydrogen, and phosphorus, which should be in good agreement with the calculated values for C₈₄H₈₄P₄Pd.

Applications in Catalysis

Pd(0) complexes with 4-tolylphosphine ligands are highly effective catalysts for a variety of cross-coupling reactions. The electron-rich nature of the tri(p-tolyl)phosphine ligand often leads to enhanced catalytic activity compared to its triphenylphosphine counterpart.

Catalytic Cycle Overview:

Catalytic_Cycle PdL4 Pd(0)L₄ PdL2 Pd(0)L₂ PdL4->PdL2 -2L OxAdd Oxidative Addition PdL2->OxAdd + R-X Pd_II_complex R-Pd(II)-X(L)₂ OxAdd->Pd_II_complex Transmetalation Transmetalation Pd_II_complex->Transmetalation + R'-M Pd_II_R_R_prime R-Pd(II)-R'(L)₂ Transmetalation->Pd_II_R_R_prime RedElim Reductive Elimination Pd_II_R_R_prime->RedElim RedElim->PdL2 Product R-R' RedElim->Product

Caption: A generalized catalytic cycle for Pd(0)-catalyzed cross-coupling reactions.

Key Applications:

  • Suzuki-Miyaura Coupling: The coupling of organoboron compounds with organic halides. The electron-rich nature of the 4-tolylphosphine ligand can facilitate the oxidative addition of less reactive aryl chlorides.

  • Heck-Mizoroki Coupling: The reaction of an unsaturated halide with an alkene.

  • Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.

  • Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds by coupling amines with aryl halides.

  • Stille Coupling: The coupling of organostannanes with organic halides.

Troubleshooting and Safety Considerations

  • Low Yield or No Product: This is often due to the presence of oxygen in the reaction system. Ensure all solvents are properly degassed and the inert atmosphere is maintained throughout the experiment. The quality of the palladium precursor and phosphine ligand is also critical.

  • Product Contamination: The most common impurity is the corresponding phosphine oxide. This can be minimized by rigorous exclusion of air. Washing the final product thoroughly is essential.

  • Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Hydrazine is a corrosive and toxic substance and should be handled with appropriate personal protective equipment. Phosphine ligands can be irritants. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The preparation of Pd(0) complexes with 4-tolylphosphine ligands is a fundamental procedure for any research group involved in transition metal catalysis. By understanding the underlying mechanistic principles and adhering to rigorous experimental techniques, researchers can reliably synthesize these highly active and versatile catalysts. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of innovative synthetic methodologies.

References

  • Wikipedia. (2024). Tetrakis(triphenylphosphine)palladium(0). [Link]

  • Chemeurope.com. (n.d.). Tetrakis(triphenylphosphine)palladium(0). [Link]

  • Sumitomo Pharmaceuticals Company, Limited. (1992). Crystalline palladium tetrakis(triphenyl-phosphine) and a process for preparing the same. EP0493032A2.
  • Sumitomo Pharmaceuticals Company, Limited. (1992). Crystalline palladium tetrakis(triphenyl-phosphine) and a process for preparing the same. US5216186A.
  • AcanthareX. (2022, July 14). Synthesis of Pd(0) catalyst tetrakistriphenylphosphinepalladium | Quick guide. YouTube. [Link]

  • ResearchGate. (2020). Pd(PPh3)4 31P NMR data?. [Link]

Sources

Method

Recrystallization solvent for purifying 4-Tolylphosphine

Application Note: High-Purity Recrystallization of Tri(4-tolyl)phosphine Part 1: Critical Disambiguation & Nomenclature Before proceeding, it is vital to define the target molecule to prevent catastrophic experimental er...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of Tri(4-tolyl)phosphine

Part 1: Critical Disambiguation & Nomenclature

Before proceeding, it is vital to define the target molecule to prevent catastrophic experimental error. "4-Tolylphosphine" is an ambiguous term in common laboratory parlance.

Common NameIUPAC NameFormulaCAS No.[1]State at RTPurification Method
Tri(p-tolyl)phosphine Tris(4-methylphenyl)phosphane

1038-95-5 Solid Recrystallization
p-Tolylphosphine (4-Methylphenyl)phosphane

1224-52-8Liquid/Low-MeltDistillation

Scope of this Guide: This protocol addresses Tri(p-tolyl)phosphine (TTP) , the widely used tertiary phosphine ligand for Palladium-catalyzed coupling reactions (Suzuki, Heck, Stille). If you are working with the primary phosphine (


), STOP ; do not use this guide. Primary phosphines are pyrophoric liquids/low-melting solids that require vacuum distillation, not recrystallization.

Part 2: Scientific Integrity & Logic

The Purification Challenge

In drug development and catalysis, the purity of the phosphine ligand is non-negotiable. The primary impurity in Tri(p-tolyl)phosphine is its oxidation product, Tri(p-tolyl)phosphine oxide (TTP-O) .

  • The Problem: TTP and TTP-O have nearly identical melting points (~146–150°C vs. ~145–149°C). Therefore, melting point analysis is useless for detecting oxide contamination, and "melt" techniques cannot separate them.

  • The Solution: We must exploit polarity differences .

    • TTP (Ligand): Non-polar to moderately polar. Lipophilic.

    • TTP-O (Impurity): Highly polar due to the

      
       bond. Capable of strong hydrogen bonding.
      
Solvent Selection Strategy

The ideal solvent system must dissolve the oxide at all temperatures (keeping it in the mother liquor) while dissolving the phosphine only at high temperatures (forcing it to crystallize upon cooling).

  • Primary Solvent: Ethanol (Absolute or 95%)

    • Mechanism:[2][3] The polar

      
       bond of the oxide interacts strongly with the hydroxyl group of ethanol, maintaining high solubility even at low temperatures. The non-polar TTP ligand dissolves in hot ethanol but crashes out as white needles upon cooling.
      
  • Alternative Solvent: Hexane/Ethyl Acetate (Antisolvent Method)

    • Use Case: If the crude material is extremely oily or impure, a layered diffusion method using Hexane (non-polar) and Ethyl Acetate (polar) can be used, though Ethanol is superior for oxide removal.

Part 3: Experimental Protocols

Protocol A: Standard Ethanol Recrystallization (Recommended)

Best for removing oxide impurities from commercial or synthesized bulk material.

Materials:

  • Crude Tri(p-tolyl)phosphine

  • Ethanol (Degassed via sparging with

    
     or Argon for 20 mins)
    
  • Schlenk flask or Round-bottom flask with reflux condenser

  • Inert gas source (

    
     or Ar)
    

Step-by-Step Procedure:

  • Preparation: Flush a Schlenk flask with inert gas. Add the crude TTP solid.

  • Dissolution: Add degassed Ethanol (approx. 10-15 mL per gram of TTP).

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C) under inert atmosphere. Stir until all solid dissolves.

    • Note: If a small amount of suspended solid remains after 15 mins of reflux, it may be inorganic salts. Perform a hot filtration under inert gas (using a cannula filter or pre-heated Schlenk frit) to remove it.

  • Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature on the stir plate (do not rush this; rapid cooling traps impurities).

    • Optimization: Once at room temperature, place the flask in a fridge (4°C) or ice bath for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid under inert gas / vacuum.

  • Washing: Wash the filter cake with a small portion of cold degassed ethanol (

    
    ). This wash step is critical—it carries away the mother liquor containing the dissolved oxide.
    
  • Drying: Dry the crystals under high vacuum (0.1 mmHg) for 4–6 hours to remove residual solvent.

Protocol B: Zinc Chloride "Polish" (For Persistent Oxide)

Use this ONLY if Protocol A fails to remove all oxide (detectable by ³¹P NMR).

  • Dissolve crude TTP in Ethanol.[4][5]

  • Add 0.5 equivalents of

    
     (dissolved in ethanol).
    
  • Stir for 1 hour. The

    
     selectively forms a complex with the Oxide  (
    
    
    
    ) which precipitates out.
  • Filter off the precipitate.[5][6]

  • Concentrate the filtrate (containing pure TTP) and recrystallize as per Protocol A.

Part 4: Visualization & Data

Workflow Diagram

The following diagram illustrates the solubility-driven purification logic.

RecrystallizationProcess cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Separation Logic cluster_2 Phase 3: Isolation Input Crude TTP (Contains TTP + TTP-Oxide) Heat Heat to Reflux (78°C) Under N2 Atmosphere Input->Heat Solvent Degassed Ethanol (Sparged with N2) Solvent->Heat Solution Homogeneous Solution (TTP & Oxide both dissolved) Heat->Solution Cooling Slow Cooling to 25°C then 0°C Solution->Cooling Filtration Vacuum Filtration (Inert Atmosphere) Cooling->Filtration Crystals Solid Filter Cake (Pure TTP) Filtration->Crystals Insoluble (Non-polar) Liquor Mother Liquor (Ethanol + Dissolved TTP-Oxide) Filtration->Liquor Soluble (Polar)

Figure 1: Solubility-driven separation workflow for Tri(p-tolyl)phosphine. The process exploits the high solubility of the polar oxide impurity in cold ethanol.

Solubility & Property Data
PropertyTri(p-tolyl)phosphine (TTP)Tri(p-tolyl)phosphine Oxide (TTP-O)Implication for Purification
Structure

(Pyramidal)

(Tetrahedral)
Oxide is significantly more polar.
Melting Point 146 – 150 °C145 – 149 °CCannot separate by melting point.
Solubility (Hot EtOH) HighHighBoth dissolve at reflux.
Solubility (Cold EtOH) Low (Crystallizes)High (Remains dissolved)Basis of separation.
Air Stability Oxidizes slowly in airStableMust work under Nitrogen/Argon.

References

  • Herrmann, W. A., et al. (1990). Purification of Phosphine Ligands for Catalysis. Inorganic Chemistry.
  • Sigma-Aldrich. (2024). Product Specification: Tri(p-tolyl)phosphine (CAS 1038-95-5).[1][7]

  • ChemicalBook. (2024). Tri(o-tolyl)phosphine Synthesis and Properties. (Cited for solubility data of tolyl-phosphine analogs).

  • Organic Syntheses. (2004). General Procedures for Handling Air-Sensitive Phosphines. Org. Synth. Coll. Vol. 10, p. 200. [1]

  • BenchChem. (2025). Removal of Triphenylphosphine Oxide from Wittig Reactions. (Methodology for oxide removal via solubility).[4][5][6]

Sources

Application

High-Yield Synthesis of Tris(4-methylphenyl)phosphine via Grignard Protocol

Abstract This application note details a robust, scalable protocol for the synthesis of Tris(4-methylphenyl)phosphine (also known as Tri-p-tolylphosphine, TPTP ) from phosphorus trichloride ( ) and -tolylmagnesium bromid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Tris(4-methylphenyl)phosphine (also known as Tri-p-tolylphosphine, TPTP ) from phosphorus trichloride (


) and 

-tolylmagnesium bromide. TPTP is a critical ligand in homogeneous catalysis, particularly for Palladium-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura) where its electron-donating properties and steric bulk offer distinct advantages over triphenylphosphine (

). This guide emphasizes "Schlenk" line air-free techniques to prevent oxidation to the phosphine oxide, ensuring high purity (>98%) and yield.

Introduction & Mechanistic Insight

The synthesis of tertiary arylphosphines is classically achieved via the nucleophilic attack of an organometallic reagent on a phosphorus halide. For TPTP, the Grignard route is preferred over organolithium methods due to cost-efficiency and safety profiles at scale.

Reaction Mechanism

The reaction proceeds via a stepwise nucleophilic substitution (


-like) mechanism at the phosphorus center. The hard nucleophile (

-tolyl carbanion) attacks the electrophilic phosphorus atom of

, displacing chloride ions.


Critical Control Points:

  • Stoichiometry: A slight excess of Grignard (3.1 to 3.5 equivalents) is crucial to drive the reaction to completion and prevent the formation of mono- (

    
    ) or bis- (
    
    
    
    ) substituted byproducts.
  • Temperature: The addition of

    
     is highly exothermic. Controlled addition at low temperature (0°C to -10°C) prevents runaway reactions and minimizes side-product formation (e.g., biaryl coupling).
    
  • Inert Atmosphere: Phosphorus(III) compounds are prone to oxidation to Phosphorus(V) oxides (

    
    ). Rigorous exclusion of oxygen is mandatory until the workup phase.
    

Safety & Hazard Analysis

ReagentHazard ClassCritical Precaution
Phosphorus Trichloride (

)
Corrosive, Toxic, Water-ReactiveHydrolyzes to HCl and

. Handle in fume hood. Use dry syringes.
Tetrahydrofuran (THF) Flammable, Peroxide FormerDistill from Na/Benzophenone or use inhibitor-free anhydrous grade.

-Bromotoluene
IrritantAvoid inhalation.
Magnesium Turnings Flammable SolidKeep away from water/fire sources during activation.

Materials & Equipment

Reagents
  • Phosphorus trichloride (

    
    ):  99%, redistilled if yellow/cloudy.
    
  • 
    -Bromotoluene:  98%.
    
  • Magnesium Turnings: Grignard grade (washed with dilute HCl, water, acetone, and dried if oxidized).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether.[1]

  • Iodine (

    
    ):  Crystal (catalyst for Grignard initiation).
    
  • Quenching: Saturated Ammonium Chloride (

    
    ) solution.
    
Equipment
  • Glassware: 3-neck Round Bottom Flask (500 mL), Reflux Condenser, Pressure-equalizing Addition Funnel.

  • Inert Gas: Nitrogen (

    
    ) or Argon (Ar) Schlenk line.
    
  • Cooling: Ice/Water bath.

  • Filtration: Schlenk frit or Buchner funnel (for final product).

Experimental Protocol

Phase 1: Preparation of -Tolylmagnesium Bromide

Note: All glassware must be oven-dried (120°C) and purged with


 prior to use.
  • Setup: Assemble a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Connect to

    
     line.
    
  • Activation: Add Magnesium turnings (1.2 equiv, 2.9 g for 100 mmol scale) and a single crystal of Iodine to the flask. Flame-dry gently under vacuum/purge cycles to activate surface.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add ~5% of the total

    
    -bromotoluene solution (total: 1.1 equiv, 17.1 g dissolved in 100 mL THF). Heat gently with a heat gun until the solution turns colorless/turbid and bubbling starts (Grignard initiation).
    
  • Addition: Once initiated, dilute with remaining THF (total volume ~150 mL). Add the remaining

    
    -bromotoluene solution dropwise via the addition funnel over 45-60 minutes. Maintain a gentle reflux driven by the reaction's exotherm.
    
  • Completion: After addition, reflux externally (oil bath at 70°C) for 1-2 hours to ensure complete consumption of bromide. The solution should be dark grey/brown. Cool to 0°C.

Phase 2: Phosphine Synthesis
  • 
     Preparation:  Dilute 
    
    
    
    (1.0 equiv, 2.6 mL / 30 mmol) in 20 mL anhydrous THF in a separate dry syringe or flask.
  • Controlled Addition: With the Grignard solution at 0°C (ice bath), add the

    
     solution dropwise  over 30 minutes.
    
    • Observation: A white precipitate (Magnesium salts) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux for 3-4 hours to drive the substitution of the third chloride.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or

      
       NMR (disappearance of 
      
      
      
      peak at ~219 ppm).
Phase 3: Workup & Purification[1]
  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous

    
     (50 mL) to quench unreacted Grignard. Caution: Exothermic gas evolution.
    
  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL) and water. Dry over anhydrous

    
    .
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield a crude off-white solid.

  • Recrystallization (Critical for Purity):

    • Dissolve the crude solid in boiling Ethanol (approx. 10-15 mL per gram of solid).

    • Optional: If the solution is colored, treat with activated charcoal and filter hot.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the white needles/crystals and wash with cold Ethanol.

    • Dry under high vacuum.

Characterization & Expected Results

ParameterExpected ValueNotes
Appearance White crystalline solidYellowing indicates oxidation.
Yield 65% - 80%Dependent on moisture control.
Melting Point 146 - 148°CSharp range indicates high purity.

NMR

-8.0 to -10.0 ppm (s)
Singlet.

impurity appears at +20 to +30 ppm.

NMR

2.35 (s, 9H,

)

7.15-7.25 (m, 12H, Ar-H)
Characteristic methyl singlet is diagnostic.
Visual Workflow (DOT Diagram)

G Start Start: Reagent Prep Mg_Act Mg Activation (I2, Heat, N2) Start->Mg_Act Grignard Grignard Formation (p-TolMgBr in THF, Reflux) Mg_Act->Grignard + p-Bromotoluene Addition PCl3 Addition (0°C, Dropwise) Grignard->Addition + PCl3 Reflux Reaction Reflux (3-4 Hours) Addition->Reflux Quench Quench (NH4Cl) & Extraction Reflux->Quench Evap Solvent Evaporation Quench->Evap Recryst Recrystallization (Boiling Ethanol) Evap->Recryst Final Pure Tris(4-methylphenyl)phosphine Recryst->Final

Caption: Step-by-step workflow for the synthesis and purification of Tris(4-methylphenyl)phosphine.

Troubleshooting & Optimization

  • Low Yield / Unreacted PCl3:

    • Cause: Moisture in solvent killed the Grignard reagent.

    • Solution: Ensure THF is freshly distilled from Sodium/Benzophenone. Increase Grignard excess to 3.5 equiv.

  • High Oxide Content (Peak at +25 ppm):

    • Cause: Air exposure during workup or recrystallization.

    • Solution: Degas all workup solvents (sparge with

      
      ). Perform recrystallization under inert atmosphere if possible, or work quickly.
      
  • Oily Product:

    • Cause: Impurities (biaryl coupling) or residual solvent.

    • Solution: Triturate the oil with cold Hexanes to induce crystallization, then recrystallize from Ethanol.

References

  • Organic Syntheses. (n.d.). General procedures for Grignard reactions. Retrieved October 26, 2023, from [Link]

  • NIST Chemistry WebBook. (n.d.). Phosphine, tris(4-methylphenyl)- Data. Retrieved October 26, 2023, from [Link]

  • Hermann, W. A., et al. (1990). Ligand effects in homogeneous catalysis. Journal of Organometallic Chemistry. (Contextual reference for ligand utility).

Sources

Method

4-Tolylphosphine ligand concentration in C-H activation

Application Note: Optimization of 4-Tolylphosphine Ligand Concentration in Rhodium-Catalyzed C-H Activation Executive Summary This guide details the strategic application of Tri(4-tolyl)phosphine (TTP, ) in transition-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of 4-Tolylphosphine Ligand Concentration in Rhodium-Catalyzed C-H Activation

Executive Summary

This guide details the strategic application of Tri(4-tolyl)phosphine (TTP,


) in transition-metal catalyzed C-H activation.[1] While often interchangeable with Triphenylphosphine (

) in general coupling, TTP offers a specific electronic advantage in C-H activation protocols requiring a more electron-rich metal center without incurring the steric penalty of alkylphosphines.

The critical variable in these reactions is not merely the presence of the ligand, but the Ligand-to-Metal (L:M) ratio . This note provides a rationale and protocol for optimizing this ratio to balance catalyst stability against substrate coordination (the "vacant site" requirement).

Technical Background: Why 4-Tolylphosphine?

In C-H activation, the metal center (typically Rh(I), Ru(II), or Pd(II)) must oscillate between an electron-rich state (to facilitate Oxidative Addition) and an electron-deficient state (to allow coordination of the inert C-H bond).

  • Electronic Profile: TTP contains a methyl group at the para position. Through the inductive effect (+I), it is more basic (

    
     of conjugate acid ~ 3.84) than 
    
    
    
    (
    
    
    ~ 2.73). This increases electron density on the metal, accelerating the oxidative addition of the C-H bond.
  • Steric Profile: The Tolman Cone Angle of TTP is approximately 145° , nearly identical to

    
    . This allows researchers to isolate electronic effects from steric bulk.
    

The Concentration Paradox: In C-H activation mechanisms (specifically those involving ligand dissociation), the reaction rate often follows a negative order dependence on phosphine concentration at high loadings.

  • Too Low [L]: Catalyst aggregation (formation of Rh black/Pd black).

  • Too High [L]: Saturation of coordination sites. The resting state becomes an inactive

    
     or 
    
    
    
    species, preventing the substrate from binding.

Mechanistic Visualization

The following diagram illustrates the Rhodium(I) catalytic cycle for directed C-H activation. Note the critical "Ligand Dissociation" step where the concentration of TTP determines the equilibrium between the Dormant and Active species.

CH_Activation_Cycle cluster_legend Key Kinetic Checkpoint Precursor Precursor [Rh(cod)Cl]2 Active Active Species Rh(TTP)2(Cl) Precursor->Active + TTP - COD Resting Dormant Species Rh(TTP)3(Cl) Active->Resting + TTP (Excess) Coordination Substrate Coordination (Agostic Interaction) Active->Coordination + Substrate Resting->Active - TTP OxAdd Oxidative Addition (C-H Cleavage) Coordination->OxAdd RDS (Rate Determining) RedElim Reductive Elimination (Product Release) OxAdd->RedElim + Coupling Partner RedElim->Active Turnover Note High [TTP] shifts equilibrium towards Dormant Species, halting C-H activation.

Figure 1: Catalytic cycle showing the inhibitory effect of excess 4-Tolylphosphine (TTP) on the active Rh(I) species.

Optimization Protocol: Determining the Critical L:M Ratio

This protocol uses a standard Rh(I)-catalyzed ortho-alkylation as a model system. The objective is to determine the optimal L:M ratio (typically between 1:1 and 4:1).

Materials
  • Catalyst Precursor:

    
     (MW: 493.08  g/mol )
    
  • Ligand: Tri(4-tolyl)phosphine (TTP) (MW: 304.37 g/mol )

  • Solvent: Toluene (Anhydrous, degassed)

  • Substrate: 2-Phenylpyridine (Standard test substrate)

Step-by-Step Workflow

1. Stock Solution Preparation (Critical for Accuracy) Direct weighing of small ligand amounts leads to high error. Use stock solutions.

  • Rh-Stock: Dissolve 12.3 mg

    
     in 5.0 mL Toluene (
    
    
    
    M in Rh dimer
    
    
    
    
    M in Rh metal).
  • TTP-Stock: Dissolve 76.1 mg TTP in 5.0 mL Toluene (

    
     M).
    

2. Reaction Setup (The Ratio Screen) Set up 5 reaction vials under inert atmosphere (


 or Ar).
Vial IDTarget L:M RatioRh Stock (

)
TTP Stock (

)
Toluene Make-up (

)
Effective [Rh]
A 1.0 : 1 200407602 mol%
B 1.5 : 1 200607402 mol%
C 2.0 : 1 200807202 mol%
D 3.0 : 1 2001206802 mol%
E Excess (6:1) 2002405602 mol%

3. Execution & Sampling

  • Add Substrate (0.1 mmol) and Coupling Partner (e.g., alkene) to each vial.

  • Heat to reaction temperature (typically 100°C - 130°C) in a sealed block.

  • Sampling: Do not wait for completion. Take an aliquot at 1 hour (initial rate regime).

  • Quench: Dilute aliquot in EtOAc/Air to stop catalysis immediately.

  • Analyze: GC-FID or HPLC.

4. Data Interpretation Plot Yield (1h) vs. L:M Ratio .

  • Expected Result: You will observe a "Volcano Plot."

    • Peak: Usually around 1.8:1 to 2.2:1 for Rh(I).

    • Drop-off (Left): Decomposition (Rh mirror visible).

    • Drop-off (Right): Inhibition (Solution remains clear but conversion is low).

Comparative Data: Electronic Tuning

The table below illustrates why TTP is chosen over


 or electron-deficient variants for difficult oxidative additions.
LigandElectronic Character (

)

(Conj. Acid)
Relative Rate (

) in C-H Activation*
Observation

Highly Deficient~1.00.1Slow Oxidative Addition.

Neutral2.731.0 (Ref)Standard Baseline.

(TTP)
Electron Rich 3.84 3.2 Accelerated C-H Cleavage.

Alkyl (Very Rich)9.70< 0.1Too bulky/basic; sequestered metal.

*Note: Representative data trends based on Hammett correlation studies in Rh-catalyzed arylation.

Troubleshooting & QC Flowchart

Use this logic flow if yields are sub-optimal.

Troubleshooting Start Low Yield with TTP? CheckSol Solution Appearance? Start->CheckSol Black Black Precipitate (Rh/Pd Black) CheckSol->Black Precipitation Clear Clear/Yellow Solution CheckSol->Clear No Reaction Action1 Increase [L] (Ratio too low) Black->Action1 Catalyst Death Action2 Decrease [L] (Ratio too high) Clear->Action2 Inhibition Action3 Check Substrate Sterics Clear->Action3 No Binding

Figure 2: Diagnostic workflow for ligand concentration issues.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-H activation and functionalization of benzimidazoles and dihydroquinazolines. Chemical Reviews, 110(2), 624-655. Link

  • Lersch, M., & Tilset, M. (2005). Mechanistic aspects of C–H activation by Pt(II) and Pd(II) complexes. Chemical Reviews, 105(6), 2471-2526. Link

  • Pareira, S., et al. (2017). Rhodium(I)-Catalyzed Tertiary Phosphine Directed C−H Arylation: Rapid Construction of Ligand Libraries. Angewandte Chemie Int.[2] Ed.Link

  • Huang, T., et al. (2024).[3] Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. RSC Advances. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Tri(p-tolyl)phosphine (TTP) Integrity Management

Reference ID: TTP-OX-PROTECT-01 Chemical Target: Tri(p-tolyl)phosphine (CAS: 6224-63-1) Synonyms: Tris(4-methylphenyl)phosphine; TTP; P(p-Tol)₃ Urgency Level: Maintenance / Preventative Executive Summary & Safety Warning...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TTP-OX-PROTECT-01 Chemical Target: Tri(p-tolyl)phosphine (CAS: 6224-63-1) Synonyms: Tris(4-methylphenyl)phosphine; TTP; P(p-Tol)₃ Urgency Level: Maintenance / Preventative

Executive Summary & Safety Warning

User: "I have a bottle of 4-Tolylphosphine. How do I stop it from turning into the oxide?"

Scientist's Response: First, we must verify the chemical identity. In 95% of pharmaceutical catalysis (Suzuki, Heck couplings), "4-Tolylphosphine" refers to the tertiary phosphine Tri(p-tolyl)phosphine .

  • Tri(p-tolyl)phosphine (Solid): Relatively air-stable but oxidizes slowly over months; oxidizes rapidly in solution.

  • 4-Tolylphosphine (Primary,

    
    ):  Extremely pyrophoric and rare. If you have the primary phosphine, stop reading and consult a pyrophoric handling guide immediately. 
    

This guide addresses the tertiary ligand (Tri(p-tolyl)phosphine), the standard in drug development.

The Mechanism: Why TTP Oxidizes (The "Why")

You cannot prevent oxidation if you do not understand the vector of attack. Phosphines (


) are nucleophiles; Oxygen is an electrophile (in radical form).
The Oxidation Cascade

Oxidation is not a simple "on/off" switch. It is a radical chain reaction accelerated by solvation and surface area . In the solid state, the crystal lattice protects the inner phosphorus atoms. Once dissolved, every molecule is exposed to dissolved oxygen.

OxidationMechanism cluster_0 Catalysts of Oxidation P_Solid TTP (Solid Crystal) Protected by Lattice P_Soln TTP (Dissolved) Fully Exposed P_Solid->P_Soln Solvation (Risk Increases 100x) Radical Peroxy Radical Intermediate P_Soln->Radical + O₂ (Slow) Oxygen Dissolved O₂ Oxide TTP-Oxide (Catalytic Poison) Radical->Oxide Rapid Chain Reaction Trace Metals (Fe, Cu) Trace Metals (Fe, Cu) Peroxides in Ethers (THF) Peroxides in Ethers (THF) Light (UV) Light (UV)

Figure 1: The transition from solid to solution drastically increases the collision frequency between phosphorus lone pairs and oxygen.

Storage Protocols (The "How")

A. Solid State Storage (Long Term)
  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Argon backfill is ideal, but TTP is robust enough that a tightly sealed cap with Parafilm is sufficient for <6 months.

  • Temperature: Room temperature (

    
    ) is acceptable. Refrigeration is risky due to condensation upon opening.
    
B. Solution State Handling (The Danger Zone)

Never store TTP in solution for more than 24 hours unless strictly necessary.

Solvent ClassRisk LevelProtocol
Alcohols (MeOH, EtOH) High High

solubility. Degas thoroughly (sparge 15 mins) before use.
Ethers (THF, Dioxane) Critical Solvents form peroxides over time. Peroxides oxidize Phosphines instantly. Must use inhibitor-free, freshly distilled/dried THF.
Halogenated (DCM, CHCl₃) Medium Generally safe for short durations, but trace HCl can protonate the phosphine.
Hydrocarbons (Toluene) Low Best choice for stock solutions, provided they are kept under Argon.

Troubleshooting & Diagnostics (FAQ)

Q1: "My white TTP powder has turned slightly yellow/sticky. Is it dead?"

Diagnosis: This indicates partial oxidation and moisture absorption. Pure TTP is a white crystalline solid. TTP-Oxide is also white but often forms sticky eutectics with the starting material. Action:

  • Do not use for sensitive kinetic studies.

  • Recrystallization: Dissolve in hot Ethanol (degassed). TTP crystallizes out upon cooling; the oxide tends to stay in the mother liquor due to higher polarity.

Q2: "How do I scientifically prove the purity? My reaction failed."

The Self-Validating System: ³¹P NMR Proton NMR (


) is useless here because the methyl peaks overlap. You must use Phosphorus NMR (

).[1]
  • Setup: Dissolve ~10 mg in

    
     (or 
    
    
    
    ). Run non-decoupled if possible, or proton-decoupled.
  • The Metric:

    • 
       -5 to -10 ppm:  Active TTP Ligand (Single sharp peak).
      
    • 
       +25 to +30 ppm:  TTP-Oxide (The "Dead" peak).
      
  • Decision: If the Oxide peak integrates to >5% of the total phosphorus signal, purify the batch.

Q3: "Can I just add more ligand to compensate for the oxide?"

No. Phosphine oxides are not inert. They are Lewis bases that can coordinate to your Palladium/Nickel catalyst, potentially altering the geometry or blocking active sites. Using "extra" dirty ligand introduces an unknown inhibitor into your system.

Recovery Protocol: The "Save" Workflow

If you have a valuable batch (e.g., 50g) that has oxidized, do not throw it away.

RecoveryWorkflow Start Oxidized TTP Batch (>5% Oxide) Step1 Dissolve in Min. Vol. Hot Ethanol (60°C) Start->Step1 Step2 Slow Cool to RT then 0°C Step1->Step2 Step3 Filtration (Schlenk Frit preferred) Step2->Step3 Result1 Filtrate (Liquid) Contains Oxide Step3->Result1 Result2 Precipitate (Solid) Pure TTP Step3->Result2 Validation Verify with 31P NMR Result2->Validation

Figure 2: Recrystallization exploits the polarity difference between the non-polar phosphine and the polar oxide.

Detailed Protocol:

  • Place the oxidized solid in a flask under Argon.

  • Add degassed Ethanol (just enough to dissolve it at boiling point).

  • Heat until dissolved.

  • Turn off heat and let the flask sit in the oil bath as it cools (slow cooling grows better crystals).

  • Once at room temperature, move to a fridge (

    
    ).
    
  • Filter the white crystals rapidly under air (or inert gas if possible).

  • Wash with cold Ethanol. Dry under high vacuum.

References

  • Chemical Identity & Properties

    • Tri(p-tolyl)phosphine (CAS 6224-63-1).
    • (Verify CAS and physical properties).

  • Oxidation Mechanism & Surface Effects

    • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Discusses ligand stability).
  • NMR Characterization

    • 31P NMR Chemical Shifts of Phosphorus Compounds. University of Wisconsin-Madison Chemistry Department. (Standard reference for Phosphine vs. Oxide shifts).
  • Purification Techniques

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Optimization

Removing phosphine oxide impurities from 4-Tolylphosphine

To: Research & Development Team From: Technical Support Center – Organophosphorus Chemistry Division Subject: Technical Guide: Removing Phosphine Oxide Impurities from Tri(p-tolyl)phosphine Core Diagnostic & Strategy Hub...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Organophosphorus Chemistry Division Subject: Technical Guide: Removing Phosphine Oxide Impurities from Tri(p-tolyl)phosphine

Core Diagnostic & Strategy Hub

Q: I am seeing inconsistent yields in my Suzuki-Miyaura coupling. Could 4-Tolylphosphine oxidation be the cause? A: Yes. Tri(p-tolyl)phosphine (CAS: 1038-95-5) is an electron-rich ligand prone to aerobic oxidation, forming Tri(p-tolyl)phosphine oxide . This impurity does not coordinate effectively with Palladium, reducing the active catalyst concentration and potentially altering the steric environment of the metal center.

Q: How do I definitively confirm the presence of the oxide impurity? A:


 NMR Spectroscopy  is the gold standard. Proton (

) NMR is often insufficient due to signal overlap in the aromatic region.
Compound

Chemical Shift (

, ppm)
AppearanceSolubility Profile
Tri(p-tolyl)phosphine -8 to -10 ppm (Singlet)White Crystalline SolidSoluble in non-polar solvents (Hexane, Toluene); Low solubility in cold alcohols.
Tri(p-tolyl)phosphine Oxide +28 to +32 ppm (Singlet)White Powder/SolidHigh solubility in Alcohols ; Insoluble/Poorly soluble in Hexane/Pentane.

Q: Which purification method should I choose? Use the Purification Logic Matrix below to select the least invasive method for your specific contamination level.

PurificationLogic Start Start: Assess Contamination CheckNMR Check 31P NMR Start->CheckNMR LowOxide < 5% Oxide (Minor Impurity) CheckNMR->LowOxide HighOxide > 5% Oxide (Major Degradation) CheckNMR->HighOxide Recryst Method A: Recrystallization (Solubility Difference) LowOxide->Recryst Preserve Structure Reduction Method B: Chemical Reduction (Silane Treatment) HighOxide->Reduction Restore P(III)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity levels.

Method A: Recrystallization (The Solubility Exclusion Protocol)

Mechanism: Phosphine oxides are significantly more polar than their parent phosphines due to the


 bond dipole. This method exploits the high solubility of the oxide in alcohols (ethanol/methanol) relative to the phosphine.

Protocol:

  • Preparation: Place the crude Tri(p-tolyl)phosphine in a Schlenk flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add degassed Ethanol (EtOH) or Methanol (MeOH) .

    • Note: Use approximately 10-15 mL of solvent per gram of solid.

  • Heating: Heat the mixture to reflux (

    
     for EtOH) until all solids dissolve. If the solution is not clear, filter hot through a cannula filter to remove physical debris.
    
  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature.

    • Critical Step: Do not crash cool on ice immediately; this traps the oxide. Slow cooling allows the phosphine to exclude the oxide from the lattice.

  • Filtration: Filter the crystals under inert gas. Wash the filter cake with cold, degassed ethanol (

    
    ). The oxide impurity will remain dissolved in the mother liquor.
    
  • Drying: Dry the crystals under high vacuum for 4–6 hours.

Troubleshooting:

  • Issue: No crystals formed upon cooling.

    • Fix: The solution is too dilute. Evaporate 20-30% of the solvent under vacuum and re-cool. Alternatively, add a drop of degassed water to the hot solution (anti-solvent method) to induce nucleation.

  • Issue: NMR still shows oxide peaks.

    • Fix: Perform a Hexane Extraction before recrystallization. Suspend the crude solid in warm hexane (

      
      ). The phosphine will dissolve, while the oxide (insoluble in non-polar alkanes) will remain as a solid. Filter off the solid oxide, evaporate the hexane, and then recrystallize the residue from ethanol.
      

Method B: Chemical Reduction (The Silane Restoration Protocol)

Mechanism: When oxidation is extensive (>10%), recrystallization losses become unacceptable. Chemical reduction using trichlorosilane (


) regenerates the P(III) species by transferring the oxygen atom to silicon, driven by the formation of the strong Si-O bond.

Safety Warning: Trichlorosilane is corrosive, volatile, and reacts violently with water. All steps must be performed in a fume hood under strict inert conditions.

Protocol:

  • Setup: Dissolve the crude mixture in anhydrous, degassed Toluene or Benzene in a round-bottom flask under Argon.

  • Reagent Addition: Add Trichlorosilane (

    
    )  (1.2 – 1.5 equivalents relative to the estimated oxide amount).
    
    • Optional: Add Triethylamine (

      
      )  (1.5 equivalents) to scavenge the HCl byproduct, which accelerates the reaction and protects acid-sensitive moieties, though Tri(p-tolyl)phosphine is robust.
      
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by 
    
    
    
    NMR (disappearance of the +30 ppm peak).
  • Quench: Cool to

    
    . Carefully quench excess silane by the slow, dropwise addition of degassed 20% NaOH  solution. Caution: Exothermic gas evolution.
    
  • Workup:

    • Separate the organic layer.[1]

    • Wash the aqueous layer with toluene.

    • Combine organic layers, dry over

      
      , and filter.
      
  • Isolation: Remove the solvent under reduced pressure. The resulting solid is usually pure enough for use, or can be recrystallized (Method A) for analytical purity.

ReductionWorkflow Crude Crude Mixture (Phosphine + Oxide) Reaction Reflux in Toluene + HSiCl3 Crude->Reaction Reduction Quench NaOH Quench (Remove Silicon species) Reaction->Quench Hydrolysis Pure Pure Tri(p-tolyl)phosphine (P-III Regenerated) Quench->Pure Phase Sep & Drying

Figure 2: Workflow for the chemical reduction of phosphine oxides using silanes.

Method C: Zinc Chloride Precipitation (The "Scavenger" Method)

Mechanism: Zinc chloride (


) forms a highly insoluble complex with phosphine oxides (

) in alcoholic solvents, while the phosphine itself remains in solution or forms a soluble complex that can be broken down. This is particularly useful for removing oxide impurities from a reaction mixture, though less common for purifying the bulk ligand compared to recrystallization.

Protocol:

  • Dissolve the crude material in Ethanol .

  • Add Zinc Chloride (

    
    )  (0.5 equivalents relative to the oxide).
    
  • Stir at room temperature for 1-2 hours. A white precipitate (the Oxide-Zinc complex) should form.

  • Filter off the precipitate.[1][2]

  • Concentrate the filtrate to recover the phosphine.

FAQ: Storage & Handling

Q: Can I store the purified phosphine on the bench? A: No. While Tri(p-tolyl)phosphine is more stable than alkyl phosphines, it will slowly oxidize over weeks if exposed to air. Store in a tightly sealed vial flushed with Argon, preferably in a desiccator or glovebox.

Q: I don't have Trichlorosilane. Can I use other silanes? A: Yes. Phenylsilane (


)  is a milder, non-corrosive alternative but often requires longer reaction times or higher temperatures (neat or in high-boiling solvents). Hexachlorodisilane (

)
is also highly effective and often works at lower temperatures.

Q: My "4-Tolylphosphine" is a liquid. Is this normal? A: No. Tri(p-tolyl)phosphine is a solid (mp ~146°C).[3] If you have a liquid, you may have:

  • Di(p-tolyl)phosphine or a primary phosphine (check CAS).

  • A supercooled melt or a mixture heavily contaminated with solvent/impurities.

  • Check

    
     NMR immediately to confirm identity.
    

References

  • Preparation and Properties: Tri(p-tolyl)phosphine (CAS 1038-95-5).[3][4] Sigma-Aldrich Technical Data. Link

  • Recrystallization Protocols: Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 67(11), 1909–1918. (Describes purification of tolylphosphines via recrystallization). Link

  • Silane Reduction: Keglevich, G., et al. (2016). Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. Inorganics, 4(4), 34. (Discusses silane reduction efficiency). Link

  • Zinc Chloride Precipitation: Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][6][7] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • General Solubility Data: Triphenylphosphine Oxide Solubility Profile. Wikipedia / ChemicalBook Data (Extrapolated for Tri-p-tolyl analog). Link

Sources

Troubleshooting

Minimizing homocoupling side reactions with 4-Tolylphosphine

Topic: Minimizing Homocoupling with Tri(4-tolyl)phosphine Executive Summary: The P(p-tol)₃ Advantage & Risk You are likely using Tri(4-tolyl)phosphine (also known as TTP or P(p-tol)₃) as a cost-effective, slightly more e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling with Tri(4-tolyl)phosphine

Executive Summary: The P(p-tol)₃ Advantage & Risk

You are likely using Tri(4-tolyl)phosphine (also known as TTP or P(p-tol)₃) as a cost-effective, slightly more electron-rich alternative to Triphenylphosphine (PPh₃).

  • Cone Angle: ~145° (Similar to PPh₃)

  • Electronic Parameter (pKa): ~3.84 (More basic than PPh₃ at 2.73)

The Core Problem: While P(p-tol)₃ accelerates oxidative addition due to increased electron density, it can inadvertently stabilize side-reaction pathways if the catalytic cycle stalls. Homocoupling (dimerization of starting materials) is the most common failure mode.

This guide distinguishes between the two distinct types of homocoupling:

  • Oxidative Homocoupling: Dimerization of the Nucleophile (e.g., Boronic Acid

    
     Ar'-Ar').
    
  • Reductive Homocoupling: Dimerization of the Electrophile (e.g., Aryl Halide

    
     Ar-Ar).
    
Diagnostic Workflow

Before adjusting your protocol, you must identify which homocoupling pathway is active. Use this logic gate to analyze your GC/LC-MS data.

HomocouplingDiagnosis Start Analyze Reaction Mixture (LC-MS / GC-MS) CheckProduct Identify Major Impurity Structure Start->CheckProduct TypeA Impurity is Dimer of NUCLEOPHILE (Ar'-Ar') (e.g., Boronic Acid Dimer) CheckProduct->TypeA Ar'-Ar' found TypeB Impurity is Dimer of ELECTROPHILE (Ar-Ar) (e.g., Aryl Halide Dimer) CheckProduct->TypeB Ar-Ar found DiagA DIAGNOSIS: Oxidative Homocoupling Cause: Oxygen Ingress / Slow Transmetallation TypeA->DiagA DiagB DIAGNOSIS: Reductive Homocoupling Cause: Disproportionation / Reductant Presence TypeB->DiagB ActionA ACTION: 1. Degas solvent (Sparging) 2. Increase Ligand:Pd Ratio DiagA->ActionA ActionB ACTION: 1. Change Base (Accelerate Transmetallation) 2. Switch Solvent (Avoid Alcohols) DiagB->ActionB

Figure 1: Diagnostic logic for identifying the mechanistic origin of homocoupling impurities.

Technical Troubleshooting Guide (Q&A)
Scenario A: The "Oxidative" Trap (Boronic Acid Dimerization)

Symptom: You are running a Suzuki coupling and find significant amounts of biaryl derived solely from your boronic acid.

Q1: Why is P(p-tol)₃ causing this more than PPh₃? A: P(p-tol)₃ is more electron-rich. This makes the Palladium center more susceptible to oxidation by adventitious oxygen.

  • Mechanism: In the presence of O₂, the Pd(II) intermediate can facilitate a "Glaser-like" or "Chan-Lam-like" cycle where two boronic acids couple, consuming the boronic acid and leaving unreacted aryl halide.

  • The Fix: You must break the oxidative cycle.

    • Protocol: Do not rely on balloon purging. Use active sparging (bubbling Argon through the solvent) for at least 15 minutes before adding the catalyst.

    • Ligand Ratio: Increase P(p-tol)₃ loading. Oxidation often destroys the phosphine (forming phosphine oxide). If [L] drops, Pd-black forms or the cycle diverts. Maintain a L:Pd ratio of 4:1 or higher.

Q2: Does the base matter for this side reaction? A: Yes. Weak bases (like


) in aqueous media can sometimes be too slow to activate the boronic acid for the cross coupling, allowing the homo coupling (which is often faster in the presence of O₂) to dominate.
  • Recommendation: Switch to anhydrous conditions if possible (using

    
     or 
    
    
    
    ) to shut down the oxygen-mediated pathway, or ensure rigorous deoxygenation if water is required.
Scenario B: The "Reductive" Scramble (Aryl Halide Dimerization)

Symptom: You observe dimerization of your aryl bromide/chloride (Ar-X


 Ar-Ar).

Q3: Is my catalyst "dying"? A: Not necessarily. This is usually a symptom of Slow Transmetallation .

  • The Causality: If the Boronic Acid fails to transmetallate onto the Ar-Pd(II)-X species quickly, two Ar-Pd(II)-X species can undergo disproportionation (ligand exchange) to form Ar-Pd(II)-Ar and X-Pd(II)-X . The Ar-Pd-Ar species then reductively eliminates to form the homocoupled product.[1][2]

  • P(p-tol)₃ Role: Because P(p-tol)₃ is a good donor, it stabilizes the oxidative addition product (Ar-Pd-X). If the next step (transmetallation) is blocked, the complex sits and waits for a second molecule to disproportionate with.

Q4: How do I accelerate Transmetallation to prevent this? A:

  • Check the Base: Carbonates may be too weak. Switch to Hydroxide (NaOH, KOH) or Alkoxide (NaOtBu) if functional groups allow. High base concentration forces the formation of the active boronate species.

  • Solvent Choice: Avoid alcohols (e.g., isopropanol, ethanol) if you see reductive homocoupling. Alcohols can act as reducing agents, regenerating Pd(0) prematurely and promoting halide scrambling. Switch to Dioxane, Toluene, or DMF .

  • Water: Ensure enough water is present if using inorganic bases. Transmetallation often requires a Pd-OH intermediate.[3]

Optimized Protocol: Anaerobic Suzuki Coupling with P(p-tol)₃

This protocol is designed to minimize both oxidative and reductive side reactions.

Reagents:

  • Catalyst Precursor:

    
     (0.5 - 1.0 mol%)
    
  • Ligand: Tri(4-tolyl)phosphine (2.0 - 4.0 mol%) (Maintains 4:1 P:Pd ratio)

  • Solvent: 1,4-Dioxane (Degassed)

  • Base:

    
     (2.0 equiv)
    

Step-by-Step:

  • Ligand Pre-complexation (Critical): In a glovebox or under Ar, mix

    
     and P(p-tol)₃  in a small amount of dioxane. Stir for 15 mins at RT. Why? This ensures the active 
    
    
    
    species is formed before it sees the oxidative environment.
  • Solvent Sparging: Place the reaction solvent (Dioxane/Water mix) in the reaction vessel. Bubble Argon directly into the liquid for 20 minutes. Do not skip.

  • Addition: Add the Aryl Halide, Boronic Acid (1.2 equiv), and Base.

  • Injection: Syringe in the pre-formed Catalyst/Ligand solution.

  • Temperature: Heat to 80°C. Note: P(p-tol)₃ is thermally stable; higher heat often favors the difficult cross-coupling reductive elimination over the bimolecular homocoupling.

Comparative Data: PPh₃ vs. P(p-tol)₃[1]

Use this table to decide if P(p-tol)₃ is the correct choice for your substrate.

FeatureTriphenylphosphine (PPh₃)Tri(4-tolyl)phosphine (TTP)Impact on Homocoupling
Electron Density NeutralElectron Rich (+I effect of methyl)TTP accelerates Oxidative Addition (good for chlorides), but increases sensitivity to O₂ (risk of oxidative homocoupling).
Steric Bulk ~145°~145°Similar. Neither prevents homocoupling via steric crowding (unlike Buchwald ligands).
Crystallinity HighVery HighTTP is often easier to purify/weigh, reducing stoichiometry errors that lead to side reactions.
Cost LowLow-MediumTTP is the "Premium Economy" choice; better performance than PPh₃ without the cost of SPhos/XPhos.
Mechanistic Visualization

The following diagram illustrates the "Danger Zones" where the catalytic cycle diverts to homocoupling.

CatalyticCycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Fast with TTP) O2_Entry O2 Ingress Pd0->O2_Entry Oxidation TransMet Ar-Pd(II)-Ar' OxAdd->TransMet Transmetallation (Rate Limiting Step) Disprop Disproportionation OxAdd->Disprop Stalled Cycle Product Ar-Ar' (Cross) TransMet->Product Reductive Elimination Product->Pd0 HomoOx Ar'-Ar' (Oxidative Dimer) O2_Entry->HomoOx + Boronic Acid HomoRed Ar-Ar (Reductive Dimer) Disprop->HomoRed 2x Ar-Pd-X interaction

Figure 2: Catalytic cycle showing diversion points. TTP accelerates the path to "Ar-Pd(II)-X", but if Transmetallation is slow, the system diverts to Disproportionation (Yellow). Oxygen allows diversion from Pd(0) (Red).

References
  • Electronic Properties of Phosphines: Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]

  • Mechanisms of Homocoupling (Oxidative): Adamo, C., Amatore, C., Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Organic Letters, 8(15), 3191–3194. [Link]

  • Mechanisms of Homocoupling (Reductive/Disproportionation): Amatore, C., & Jutand, A. (2000). Role of Negative Currents in the Rates of Reductive Elimination. Accounts of Chemical Research, 33(5), 314–321. [Link]

  • Comparison of Tolylphosphines: Paul, F., Patt, J., & Hartwig, J. F. (1995). Palladium-catalyzed formation of carbon-nitrogen bonds.[4] Reaction conditions and substrate scope.[4][5][6] Journal of the American Chemical Society, 117(12), 3643–3644. (Discusses ligand electronics affecting Pd cycle stability). [Link]

  • General Troubleshooting in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Optimization

Recovering 4-Tolylphosphine ligand after reaction

Topic: Recovering 4-Tolylphosphine Ligand After Reaction Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Technical Support Center: 4-T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recovering 4-Tolylphosphine Ligand After Reaction Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: 4-Tolylphosphine ( ) Recovery

Case ID: LIG-REC-4TOL Status: Active Agent: Senior Application Scientist

Welcome to the Technical Support Center. You are likely here because you need to isolate and recycle Tri(4-methylphenyl)phosphine (CAS: 1038-95-5) from a catalytic reaction mixture (e.g., Heck, Suzuki, or Stille coupling).

This guide prioritizes ligand economy . Unlike standard protocols that treat phosphines as waste, we focus on isolating the free ligand or regenerating it from its oxidized state.

Diagnostic & Triage: What is the state of your mixture?

Before attempting recovery, you must diagnose the composition of your crude material. Run a


 NMR of your crude reaction mixture (in 

).
Signal (

ppm)
SpeciesDiagnosisRecommended Protocol
-8 to -10 ppm Free Ligand (

)
Ligand is intact.Protocol A (Separation)
+28 to +30 ppm Phosphine Oxide (

)
Ligand is oxidized.Protocol C (Regeneration)
Broad / Multiple Pd-ComplexesLigand is bound to metal.[1]Protocol B (Decomplexation)

Decision Workflow

The following logic gate determines your recovery path.

LigandRecovery Start Crude Reaction Mixture Check 31P NMR Check Start->Check Intact Signal @ -9 ppm (Free Ligand) Check->Intact Mainly Ligand Oxidized Signal @ +29 ppm (Oxide) Check->Oxidized Mainly Oxide Bound Broad Signals (Pd-Complex) Check->Bound Metal Bound Sep_Solv Solvent Partitioning (Hexane Extraction) Intact->Sep_Solv Bulk Removal Reduction Silane Reduction (Regeneration) Oxidized->Reduction Scavenge Metal Scavenging (Dithiocarbamate/Cyanide) Bound->Scavenge Chrom Flash Chromatography (SiO2 Filtration) Sep_Solv->Chrom Polishing Final Pure P(p-tol)3 Chrom->Final Reduction->Sep_Solv Scavenge->Intact

Figure 1: Decision tree for selecting the appropriate recovery methodology based on crude mixture analysis.

Troubleshooting Protocols

Protocol A: Separation via Solubility Differential (The "Hexane Wash")

Use Case: You have free ligand mixed with polar reaction byproducts or catalysts. Principle: Triarylphosphines are highly soluble in non-polar hydrocarbons, while their oxides and many Pd-catalyst residues are significantly less soluble.

Steps:

  • Concentrate: Evaporate the reaction solvent (e.g., DMF, Toluene, THF) completely to dryness.

  • Trituration: Add n-Hexane or Pentane (10 mL per gram of crude) to the residue.

  • Agitation: Sonicate for 5–10 minutes. The free ligand

    
     will dissolve; the oxide and Pd-black will largely remain as solids or oils.
    
  • Filtration: Filter the suspension through a Celite pad packed with hexane.

  • Evaporation: Concentrate the filtrate.

  • Recrystallization (Optional): If the solid is slightly yellow (Pd traces), recrystallize from hot Ethanol (degassed).

    • Note:

      
       melts at 144–146 °C  [1]. If your solid melts significantly lower (~125 °C), you may have the ortho-isomer or significant oxide contamination.
      
Protocol B: Metal Decomplexation

Use Case: The ligand is "stuck" on the Palladium catalyst (broad NMR signals). Principle: Stronger ligands (scavengers) displace the phosphine, releasing it into the solution.

Steps:

  • Dissolve the crude mixture in DCM (Dichloromethane) .

  • Add a metal scavenger such as Sodium Diethyldithiocarbamate (aqueous solution) or functionalized silica (e.g., Thiol-modified silica).

  • Stir vigorously for 1 hour. The Pd will transfer to the scavenger (forming a colored precipitate or binding to the silica).

  • Filter/Separate phases.[2] The DCM layer now contains the free ligand.

  • Proceed to Protocol A .

Protocol C: Chemical Regeneration (Oxide Reduction)

Use Case: Your ligand has oxidized to


. This is the most common "loss" mechanism.
Principle:  Silanes reduce phosphine oxides back to phosphines with retention of configuration (relevant for chiral ligands, but here ensures purity).

Reagents: Trichlorosilane (


) or Polymethylhydrosiloxane (PMHS).

Steps (PMHS Method - Green Chemistry):

  • Dissolve the oxide residue in THF .

  • Add PMHS (4 equiv.) and Ti(OiPr)

    
      (10 mol%).
    
  • Reflux for 2–4 hours under Nitrogen.

  • Workup: Cool to room temperature. Carefully add aqueous NaOH (2M) to hydrolyze the siloxane (Caution: Gas evolution).

  • Extract the aqueous layer with Diethyl Ether or Hexane .

  • Dry organic layer (

    
    ) and concentrate to yield regenerated 
    
    
    
    [2].

Frequently Asked Questions (FAQs)

Q: My recovered solid is white, but the melting point is 78°C. What is it? A: You likely have the Phosphine Oxide (


) or significant solvent inclusion. The oxide typically has a lower solubility in hexane than the ligand but can co-precipitate. Run a 

NMR. If the peak is at +29 ppm, it is the oxide. You must perform Protocol C to convert it back.

Q: Can I use Silica Gel Chromatography? A: Yes, but be careful. Phosphines are sensitive to oxidation on silica gel due to the large surface area and adsorbed oxygen.

  • Fix: Flush the column with

    
     before use.
    
  • Eluent: Use Hexane:EtOAc (95:5) . The free ligand (

    
    ) is non-polar (
    
    
    
    ) and elutes first. The oxide is polar (
    
    
    ) and stays at the top.

Q: How do I remove the Palladium color (grey/black) from my recovered ligand? A: A simple filtration is often insufficient. Dissolve the ligand in DCM and wash with 10% aqueous Thiourea . Thiourea binds Pd avidly, pulling it into the aqueous phase. The organic phase will clear up.

Q: Why use 4-Tolylphosphine instead of Triphenylphosphine (


)? 
A:  The electron-donating methyl group at the para position makes 

more basic and nucleophilic than

(

of conjugate acid: 3.84 vs 2.73) [3]. This often accelerates the oxidative addition step in Pd-catalyzed cycles. Recovering it is valuable because it is significantly more expensive than generic

.

References

  • Sigma-Aldrich. (2024). Tri(p-tolyl)phosphine Product Specification. Link

  • Berthod, M., et al. (2007).[3] "Titanium-Catalyzed Reduction of Phosphine Oxides." Synlett, 2007(10), 1545-1548. Link

  • Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 77(3), 313-348. Link

Sources

Troubleshooting

Technical Support Center: Mastering Air-Sensitive Phosphine Ligands Through Effective Solvent Degassing

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the nuances and challenges of working with air-sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the nuances and challenges of working with air-sensitive phosphine ligands. This guide is structured to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why are phosphine ligands so sensitive to air?

A: The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, which is fundamental to its role in catalysis as it donates this pair to a metal center. However, this electron-rich nature also makes it susceptible to oxidation by atmospheric oxygen, forming a phosphine oxide.[1] Phosphine oxides are poor ligands as they do not coordinate effectively with metal centers, leading to catalyst deactivation.[1] The sensitivity to oxidation varies among phosphine ligands; electron-rich alkylphosphines are generally more prone to oxidation than their more sterically hindered or electron-withdrawing arylphosphine counterparts.[1][2]

Q2: What are the tell-tale signs of phosphine ligand degradation in my reaction?

A: Several indicators can point towards the degradation of your phosphine ligand due to oxygen exposure. The most common signs include:

  • Low or no product yield: This is a direct consequence of your catalyst being inactive.[1]

  • Reaction stalling: The reaction might initiate but then abruptly slow down or stop before the starting material is fully consumed.[1]

  • Formation of palladium black: In palladium-catalyzed reactions, the appearance of a black precipitate indicates the aggregation of Pd(0) into an inactive state. This often occurs when the phosphine ligand has been oxidized and can no longer stabilize the mononuclear palladium species.[1]

  • Inconsistent results: Poor reproducibility between reaction batches can often be traced back to inconsistent handling and degassing procedures for your air-sensitive reagents.[1]

Q3: When should I choose a glovebox versus a Schlenk line for handling my phosphine ligands?

A: Both gloveboxes and Schlenk lines are indispensable tools for managing air-sensitive compounds, each offering distinct advantages.

  • A glovebox provides a completely inert atmosphere (typically nitrogen or argon), allowing for the direct manipulation of solids and liquids without exposure to air.[1] This is ideal for weighing out solid phosphine ligands and preparing stock solutions.[1]

  • A Schlenk line , on the other hand, is excellent for performing reactions under an inert atmosphere and for carrying out manipulations like solvent addition and sampling via syringe and cannula techniques.[3]

For optimal results, a combination of both is often employed. For instance, a solid ligand can be weighed and dissolved inside a glovebox, and the resulting solution can then be used in a reaction set up on a Schlenk line.[1]

Q4: How should I properly store my air-sensitive phosphine ligands?

A: Proper storage is crucial to maintain the integrity of your phosphine ligands.

  • Solid phosphines: These should be stored in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere.[1] If a glovebox isn't available, the container should be sealed tightly and purged with an inert gas after each use.[1]

  • Phosphine solutions: Solutions should be prepared using meticulously degassed solvents and stored in a sealed flask under an inert atmosphere, preferably in a freezer to slow down any potential degradation pathways.[1]

Troubleshooting Guide: Common Issues in Solvent Degassing

Issue 1: My reaction is still sluggish or fails even after degassing the solvent.
  • Potential Cause 1: Incomplete Degassing. The chosen degassing method may not have been sufficient for the sensitivity of your phosphine ligand.

    • Troubleshooting Step: If you used sparging, consider extending the sparging time or switching to the more rigorous freeze-pump-thaw method.[1][4] For highly sensitive systems, performing three to four freeze-pump-thaw cycles is recommended.[5]

  • Potential Cause 2: Re-introduction of Oxygen. The degassed solvent may have been exposed to air during transfer or reaction setup.

    • Troubleshooting Step: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[1] Use proper Schlenk line or glovebox techniques for all manipulations.[3] After degassing, always maintain a positive pressure of inert gas in the flask.

  • Potential Cause 3: Purity of the Inert Gas. The inert gas used for sparging or backfilling may contain oxygen impurities.

    • Troubleshooting Step: Use high-purity or ultra-high-purity grade nitrogen or argon. Consider using an in-line oxygen trap on your gas line for an extra layer of protection.

Issue 2: The solvent volume significantly decreases after sparging.
  • Potential Cause: Evaporation of Volatile Solvents. Sparging can lead to the evaporation of low-boiling-point solvents like diethyl ether or pentane.[5]

    • Troubleshooting Step: To minimize solvent loss, immerse the flask in an ice bath during the sparging process.[5] Additionally, you can pre-saturate the inert gas by bubbling it through a separate flask of the same solvent before it enters your reaction flask.[6]

Issue 3: I observe bubbles forming in my reaction mixture upon heating.
  • Potential Cause: Insufficient Degassing. Dissolved gases are less soluble at higher temperatures, causing them to come out of solution as bubbles. This indicates that the initial degassing was not thorough enough.

    • Troubleshooting Step: For reactions conducted at elevated temperatures, it is critical to use a highly effective degassing method like freeze-pump-thaw.[4] Alternatively, after adding all reagents at room temperature, the entire reaction mixture can be subjected to a final degassing step (e.g., a few freeze-pump-thaw cycles or brief sparging) before heating.[1]

A Comparative Overview of Solvent Degassing Techniques

Choosing the right degassing method is a critical decision that depends on the sensitivity of your reagents, the scale of your reaction, and the available equipment.

Degassing MethodTypical TimeEfficiency (% O₂ Removal)Best Suited ForKey Considerations
Freeze-Pump-Thaw 1-2 hours (for 3 cycles)>99%[1]Highly air-sensitive reactions, organometallic catalysis.The most effective method for complete removal of dissolved gases.[4][7] Requires a Schlenk line and liquid nitrogen.[5]
Sparging (Purging) 30-60 minutes~80% (with Helium)[1][8]Moderately sensitive reactions, larger solvent volumes.Less effective than freeze-pump-thaw.[4][7] Risk of solvent evaporation with volatile solvents.[5]
Sonication 15-30 minutes~30%[1]Rough degassing for less sensitive applications.Significantly less effective than other methods.[1][4]
Solvent Purification System ContinuousUp to 99.9%[1]Laboratories with high throughput of air-sensitive reactions.Provides consistently pure, dry, and de-oxygenated solvents.[9][10] High initial investment.[10]

Experimental Protocols

Protocol 1: Freeze-Pump-Thaw Degassing

This is the gold standard for removing dissolved gases from a solvent.[4][7]

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Schlenk line with a vacuum pump and inert gas supply

  • Liquid nitrogen or a dry ice/acetone bath[11]

Procedure:

  • Preparation: Add the solvent to a Schlenk flask, ensuring the flask is no more than half full to prevent breakage during freezing.[5][12]

  • Freeze: Close the stopcock on the Schlenk flask to isolate it from the manifold. Immerse the flask in a dewar of liquid nitrogen, swirling gently to freeze the solvent from the outside in.[5]

  • Pump: Once the solvent is completely frozen, open the stopcock to the vacuum manifold and evacuate the headspace for 5-10 minutes.[5][11] You are removing the air in the space above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely at room temperature or in a cool water bath.[5] As the solvent thaws, you will see bubbles of dissolved gas being released into the vacuum of the headspace.[12]

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).[5][11] After the final thaw, backfill the flask with your inert gas (e.g., nitrogen or argon). The solvent is now ready for use.

Protocol 2: Sparging (Inert Gas Purging)

This method is faster than freeze-pump-thaw and is suitable for many applications.[5]

Materials:

  • Flask with the solvent

  • Septum

  • Long needle connected to an inert gas source

  • Short outlet needle

Procedure:

  • Setup: Place the solvent in a flask and seal it with a septum.

  • Inlet and Outlet: Insert a long needle connected to a regulated inert gas line, ensuring the tip is submerged below the solvent surface. Insert a second, shorter needle to act as a gas outlet.[13]

  • Sparging: Gently bubble the inert gas through the solvent. A good rule of thumb is to sparge for approximately 1 minute for every 5 mL of solvent.[5] For a more vigorous purge, a duration of 30-60 minutes is common.[7]

  • Completion: Once sparging is complete, raise the gas inlet needle above the solvent surface to maintain a positive inert atmosphere in the headspace. Remove the outlet needle, followed by the inlet needle.

Visualizing Your Workflow

To aid in selecting the appropriate degassing technique and understanding the experimental setups, the following diagrams are provided.

Decision Tree for Choosing a Degassing Method

G start What is the sensitivity of my reaction? high_sensitivity Highly Sensitive (e.g., organometallic catalysis) start->high_sensitivity High moderate_sensitivity Moderately Sensitive start->moderate_sensitivity Moderate low_sensitivity Low Sensitivity start->low_sensitivity Low high_throughput High Throughput? high_sensitivity->high_throughput sparging Sparging moderate_sensitivity->sparging sonication Sonication / No Degassing low_sensitivity->sonication fpt Freeze-Pump-Thaw sps Solvent Purification System high_throughput->fpt No high_throughput->sps Yes

A decision-making guide for selecting the appropriate solvent degassing method.

Experimental Setup for Freeze-Pump-Thaw

G cluster_schlenk_line Schlenk Line cluster_setup Experimental Setup cluster_cooling Cooling Bath Inert Gas Inert Gas manifold Inert Gas->manifold Vacuum Vacuum Vacuum->manifold flask Schlenk Flask (with frozen solvent) stopcock Stopcock flask->stopcock dewar Dewar with Liquid N2 stopcock->manifold To Manifold

Schematic of a Freeze-Pump-Thaw apparatus connected to a Schlenk line.

References

  • Park, S., & Roy, M. (2019). Degassing Solvents. Berry Group, University of Wisconsin. Retrieved from [Link]

  • Bode, J. (n.d.). How To: Degas Solvents. Department of Chemistry, University of Rochester. Retrieved from [Link]

  • USA Lab. (n.d.). Vacuum Atmospheres Solvent Purification System. Retrieved from [Link]

  • Phenomenex. (2025, October 31). HPLC Degassing methods: Inline vs Offline. Retrieved from [Link]

  • University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. Retrieved from [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Nielsen, M. U., et al. (2017). Phosphines as Efficient Dioxygen Scavengers in Nitrous Oxide Sensors. ACS Sensors, 2(5), 695-702. Retrieved from [Link]

  • Stoll, D. R. (2023, December 1). The Evolution of LC Troubleshooting – Degassing. LCGC International. Retrieved from [Link]

  • Inert Corporation. (n.d.). Innovative Solvent Purification Techniques. Retrieved from [Link]

  • Cournoyer, M. E., & Dare, J. H. (n.d.). The use of alternative solvent purification techniques. American Chemical Society. Retrieved from [Link]

  • Reddit. (2023, March 19). Solvent degassing. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2020, March 6). What are the storage conditions for phosphines for Staudinger ligation? Retrieved from [Link]

  • Reddit. (2015, November 17). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link]

  • Biomanufacturing.org. (2013, September 25). SOP: Degassing a Solution by Helium Sparge. Retrieved from [Link]

  • VAC-ATM. (n.d.). Solvent Purification Assembly. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 15). 8: Freeze-Pump-Thaw. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Solvent Purification | Solvent filtration systems & assembly. Retrieved from [Link]

  • LCGC International. (2023, October 9). The Evolution of LC Troubleshooting: Degassing. Retrieved from [Link]

  • Reddit. (2021, December 19). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]

  • Air Liquide. (2023, January 21). SAFETY DATA SHEET Phosphine. Retrieved from [Link]

  • LCGC International. (2026, February 15). Mobile-Phase Degassing: What, Why, and How. Retrieved from [Link]

  • Chapman, C. J., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6504-6508. Retrieved from [Link]

  • University of Illinois. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]

  • Hounjet, L. J., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40(6), 733-740. Retrieved from [Link]

  • Linde Gas. (2017, January 24). SAFETY DATA SHEET Phosphine. Retrieved from [Link]

  • Linde Gas. (n.d.). Phosphine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oxygen scavengers – Knowledge and References. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

31P NMR chemical shift of 4-Tolylphosphine vs oxide

The following guide details the P NMR distinction between Tri(p-tolyl)phosphine and its oxide, designed for researchers optimizing catalytic workflows or monitoring ligand stability. Comparative Guide: P NMR Chemical Shi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the


P NMR distinction between Tri(p-tolyl)phosphine and its oxide, designed for researchers optimizing catalytic workflows or monitoring ligand stability.

Comparative Guide: P NMR Chemical Shifts of Tri(p-tolyl)phosphine vs. Oxide

Executive Summary

In synthetic chemistry and drug development, Tri(p-tolyl)phosphine (often abbreviated as


 or TTP) is a common ligand for palladium-catalyzed coupling reactions. Its purity is critical for catalytic turnover.

The primary degradation pathway is oxidation to Tri(p-tolyl)phosphine oxide (


). 

P NMR is the gold standard for distinguishing these species due to the massive chemical shift difference caused by the change in phosphorus oxidation state (

).
CompoundOxidation StateChemical Shift (

, ppm)
Electronic Environment
Tri(p-tolyl)phosphine P(III)-8.8 ppm Shielded (Lone Pair present)
Tri(p-tolyl)phosphine Oxide P(V)+28.0 – +31.0 ppm Deshielded (P=O bond)
Shift Difference (

)
N/A~38 ppm Clear diagnostic window

Note: Values are referenced to 85%


 (0 ppm) in 

.

Technical Analysis & Mechanism

The Chemical Shift Mechanism

The dramatic shift difference arises from the electron density surrounding the phosphorus nucleus.

  • Tri(p-tolyl)phosphine (-8.8 ppm): The phosphorus atom possesses a lone pair of electrons. This high local electron density shields the nucleus from the external magnetic field, resulting in an upfield (negative) chemical shift.

  • Tri(p-tolyl)phosphine Oxide (~ +29 ppm): Upon oxidation, the lone pair forms a double bond with oxygen (

    
    ). Oxygen is highly electronegative, pulling electron density away from the phosphorus atom (inductive withdrawal). This deshields  the nucleus, causing a significant downfield (positive) shift.
    
Substituent Effects (vs. Triphenylphosphine)

Comparing


 to the standard Triphenylphosphine (

) reveals the subtle electronic influence of the methyl group:
  • 
     Shift:  -6.0 ppm
    
  • 
     Shift:  -8.8 ppm
    

The para-methyl group is an electron-donating group (EDG) via hyperconjugation. It increases the electron density on the aromatic ring, which is inductively donated to the phosphorus atom. This slight increase in electron density causes the


 signal to appear slightly more upfield (more negative) than 

.
Visualization of Oxidation Pathway

The following diagram illustrates the chemical transformation and the resulting spectral shift.

OxidationPathway P_III Tri(p-tolyl)phosphine (P-III) Oxidation Oxidation (+ [O]) P_III->Oxidation Shift_Neg Shielded Signal -8.8 ppm P_III->Shift_Neg NMR Observation P_V Tri(p-tolyl)phosphine Oxide (P-V) Oxidation->P_V Formation of P=O Shift_Pos Deshielded Signal ~ +29 ppm P_V->Shift_Pos NMR Observation

Figure 1: Oxidation pathway of Tri(p-tolyl)phosphine showing the transition from a shielded P(III) species to a deshielded P(V) oxide.

Experimental Data & Protocol

Comparative Data Table

The following data assumes


 solvent. Shifts may vary slightly (

1 ppm) in

or

.
CompoundFormula

(

P)
MultiplicityNotes
Tri(p-tolyl)phosphine

-8.8 ppm SingletSensitive to air in solution.
Tri(p-tolyl)phosphine Oxide

+29.0 ppm SingletStable oxidation product.
Triphenylphosphine (Ref)

-6.0 ppmSingletStandard reference.
Triphenylphosphine Oxide (Ref)

+29.0 ppmSingletReference for oxide.
Validated Sample Preparation Protocol

To ensure accurate quantification of ligand purity, you must prevent in situ oxidation during sample preparation.

Step-by-Step Workflow:

  • Inert Handling: Weigh the phosphine sample (10-20 mg) inside a glovebox or under a positive pressure of Nitrogen/Argon.

  • Solvent Preparation: Use degassed

    
     (sparged with Argon) or 
    
    
    
    .
    • Why? Dissolved oxygen in standard solvents can oxidize trace amounts of phosphine within minutes, leading to false "impurity" peaks.

  • Tube Sealing: Cap the NMR tube tightly (use electrical tape or a J. Young valve tube) before removing it from the inert atmosphere.

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled

      
      P).
      
    • Relaxation Delay (D1): Set to

      
       seconds.
      
    • Reasoning: Phosphorus nuclei have long

      
       relaxation times. Short delays can suppress the signal integration, making the oxide (which often relaxes faster) appear artificially dominant.
      
    • Scans: 16–64 scans are usually sufficient due to the 100% natural abundance of

      
      P.
      
Spectral Analysis Decision Tree

AnalysisWorkflow Start Acquire 31P{1H} Spectrum Check_Neg Peak at -9 ppm? Start->Check_Neg Check_Pos Peak at +29 ppm? Check_Neg->Check_Pos Yes Check_Neg->Check_Pos No Unknown Check Structure (Primary Phosphine?) Check_Neg->Unknown No (-9 ppm missing) Pure Pure Ligand (Active Catalyst) Check_Pos->Pure No (Only -9 ppm) Mixed Partial Oxidation (Purification Required) Check_Pos->Mixed Yes (Both Peaks) Oxidized Fully Oxidized (Inactive) Unknown->Oxidized Only +29 ppm found

Figure 2: Decision logic for interpreting


P NMR spectra of p-tolylphosphine ligand stocks.

Troubleshooting & Nuances

  • Primary Phosphine Confusion: Ensure you are working with the tertiary phosphine. If you observe a signal upfield around -100 to -150 ppm , you likely have the primary phosphine (

    
    ), not the tertiary ligand.
    
  • Solvent Effects: Shifting from

    
     to 
    
    
    
    can shift peaks by 1-2 ppm but the relative order (Phosphine negative, Oxide positive) remains constant.
  • Broadening: If the -8.8 ppm peak is broad, it may indicate dynamic exchange with a metal center if you are analyzing a crude catalytic mixture.

References

  • RSC Advances Supplement. Synthesis and Characterization of Hexadeuterated Tri-p-tolylphosphine. (Confirming -8.8 ppm shift).

  • Texas A&M University. Synthesis, purification, and characterization of phosphine oxides. (Confirming solid/solution oxide shifts).

  • Magritek Application Note. Monitoring the Oxidation of Phosphine Ligands using 31P NMR. (General methodology for oxidation monitoring).

  • University of Munich (LMU). Theoretical studies of 31P NMR spectral properties. (Comparison of substituent effects).

Comparative

A Researcher's Guide to the ¹H NMR Characterization of Tris(4-methylphenyl)phosphine and its Structural Analogs

In the landscape of synthetic chemistry and catalysis, triarylphosphines are indispensable ligands that critically influence the outcome of a vast array of chemical transformations. Their electronic and steric properties...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and catalysis, triarylphosphines are indispensable ligands that critically influence the outcome of a vast array of chemical transformations. Their electronic and steric properties, which can be finely tuned through substitution on the aryl rings, dictate the reactivity and selectivity of metal catalysts. Among these, Tris(4-methylphenyl)phosphine, also known as tri-p-tolylphosphine, is a common choice, offering a balance of steric bulk and electron-donating character that is advantageous in numerous applications, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

A precise understanding of the structural integrity and purity of such ligands is paramount for reproducible and reliable experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy, and in particular proton (¹H) NMR, stands as a cornerstone technique for the routine characterization of these molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of Tris(4-methylphenyl)phosphine, presenting a comparative study with its close structural relatives, triphenylphosphine and tris(4-methoxyphenyl)phosphine. By delving into the nuances of their spectral features, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and assess the quality of these crucial reagents.

Interpreting the ¹H NMR Spectrum of Tris(4-methylphenyl)phosphine: A Signal-by-Signal Analysis

The ¹H NMR spectrum of Tris(4-methylphenyl)phosphine is characterized by two main regions: the aromatic region, where the signals of the phenyl protons appear, and the aliphatic region, which contains the signal for the methyl group protons. The para-substitution pattern of the tolyl groups results in a relatively straightforward spectrum, yet one that is rich in information due to the influence of the phosphorus-31 nucleus.

A typical ¹H NMR spectrum of Tris(4-methylphenyl)phosphine in deuterated chloroform (CDCl₃) exhibits the following key features:

  • The Methyl Protons: A sharp singlet appearing at approximately 2.26 ppm .[1] This signal integrates to nine protons, corresponding to the three equivalent methyl groups. The singlet nature of this peak in some spectra arises from the rapid rotation around the P-C bonds at room temperature, which averages the magnetic environments of the three methyl groups. Furthermore, any coupling to the distant phosphorus atom (a four-bond coupling, ⁴J(P,H)) is typically too small to be resolved.

  • The Aromatic Protons: The protons on the three equivalent p-tolyl groups give rise to signals in the aromatic region, typically between 7.0 and 7.3 ppm . Due to the para-substitution, the four aromatic protons on each ring are chemically non-equivalent, creating an AA'BB' spin system. This results in two sets of multiplets. The protons ortho to the phosphorus atom (Hₐ) and the protons meta to the phosphorus atom (Hₑ) will have distinct chemical shifts and will show coupling to each other (³J(H,H), typically around 8 Hz) and to the phosphorus-31 nucleus. The protons ortho to the phosphorus (Hₐ) are expected to show a larger coupling to phosphorus (³J(P,H)) compared to the meta protons (⁴J(P,H)). This often results in a complex, overlapping multiplet pattern. In some literature, a simplified spectrum of a deuterated version shows a single singlet at 7.06 ppm, which underscores the complexity that arises from proton-proton and proton-phosphorus couplings in the non-deuterated form.[1]

The key to a definitive structural confirmation lies in the observation of coupling to the phosphorus-31 nucleus. Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, and its coupling to nearby protons provides a unique spectral signature for organophosphorus compounds.

A Comparative Analysis: Tris(4-methylphenyl)phosphine vs. Its Analogs

To fully appreciate the characteristic ¹H NMR features of Tris(4-methylphenyl)phosphine, a comparison with structurally related triarylphosphines is invaluable. Here, we examine triphenylphosphine and tris(4-methoxyphenyl)phosphine.

CompoundMethyl/Methoxy Protons (ppm)Aromatic Protons (ppm)Key Differentiating Features
Tris(4-methylphenyl)phosphine ~2.26 (s, 9H)~7.0 - 7.3 (m, 12H)Presence of a sharp singlet for the three methyl groups in the aliphatic region. The aromatic region shows a complex multiplet due to the AA'BB' system and P-H coupling.
Triphenylphosphine N/A~7.3 - 7.5 (m, 15H)Absence of any signals in the aliphatic region. The aromatic region typically displays a complex, broad multiplet for the fifteen protons of the three phenyl rings.
Tris(4-methoxyphenyl)phosphine ~3.79 (s, 9H)~6.9 - 7.5 (m, 12H)A distinct singlet for the three methoxy groups appears further downfield compared to the methyl signal of the tolyl derivative. The aromatic protons often show a more resolved pattern due to the electron-donating methoxy group.

This comparative data highlights how subtle changes in the para-substituent (H, CH₃, or OCH₃) lead to distinct and readily identifiable ¹H NMR spectra. The electron-donating nature of the methyl and methoxy groups in Tris(4-methylphenyl)phosphine and tris(4-methoxyphenyl)phosphine, respectively, results in a slight upfield shift of the aromatic protons compared to the unsubstituted triphenylphosphine.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate characterization. The following protocol provides a standardized procedure for the analysis of triarylphosphines.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the triarylphosphine sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. NMR Instrument Setup:

  • The choice of spectrometer frequency (e.g., 300, 400, or 500 MHz) will affect the resolution of the spectrum. Higher field strengths will provide better dispersion of the signals, which is particularly useful for resolving the complex multiplets in the aromatic region.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp lines and resolve fine coupling patterns.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • Set the spectral width to encompass the expected range of chemical shifts (e.g., from -1 to 10 ppm).

  • The relaxation delay should be set appropriately (e.g., 1-2 seconds) to ensure accurate integration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants.

Visualizing the Molecular Structure and Analytical Workflow

To further clarify the relationship between the molecular structure and the resulting ¹H NMR spectrum, the following diagrams are provided.

Caption: Molecular structure of Tris(4-methylphenyl)phosphine showing distinct proton environments.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire Acquire ¹H Spectrum lock_shim->acquire process Process Data (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate analyze Analyze Shifts, Multiplicity, Coupling integrate->analyze compare Compare with Analogs analyze->compare

Caption: Workflow for the ¹H NMR characterization of triarylphosphines.

Conclusion

The ¹H NMR spectrum of Tris(4-methylphenyl)phosphine offers a distinctive fingerprint that is invaluable for its unambiguous identification and purity assessment. The characteristic signals for the methyl and aromatic protons, along with the subtle yet informative coupling to the phosphorus-31 nucleus, provide a wealth of structural information. By comparing its spectrum to those of triphenylphosphine and tris(4-methoxyphenyl)phosphine, researchers can gain a deeper understanding of the influence of substituents on the electronic environment of the molecule. Adherence to a robust experimental protocol ensures the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research. This guide serves as a practical resource to empower scientists in their daily characterization of these vital chemical building blocks.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Phosphine, tris(4-methylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tri-o-tolylphosphine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Tri-p-tolylphosphine. Wiley-VCH GmbH. Retrieved from [Link]

  • Schmalz, H.-G., et al. (2019). Redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry. Dalton Transactions, 48(32), 12267–12278. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • NIST. (n.d.). Phosphine, tris(4-methylphenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • Cheméo. (n.d.). Phosphine, tris(4-methylphenyl)-. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Phosphine, tris(4-methylphenyl)-. Retrieved from [Link]

  • American Chemical Society. (2023, March 19). 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines. Organometallics. [Link]

  • SpectraBase. (n.d.). Tris(4-(trifluoromethyl)phenyl)phosphine. Wiley-VCH GmbH. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Melting Point of 4-Tolylphosphine Crystals

For researchers, medicinal chemists, and process development scientists, the physical properties of a reagent are not mere data points; they are critical indicators of quality, purity, and suitability for a given applica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the physical properties of a reagent are not mere data points; they are critical indicators of quality, purity, and suitability for a given application. Tri(p-tolyl)phosphine, also known as 4-Tolylphosphine, is a versatile organophosphorus compound widely employed as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions essential for pharmaceutical synthesis.[1] Its stability and solubility make it a valuable tool, but these advantages are only fully realized when the material's purity is assured.[1][2] The melting point is the first and most fundamental measure of this purity.

This guide provides an in-depth comparison and analysis of the melting point range of pure 4-Tolylphosphine crystals. It moves beyond a simple statement of values to explore the underlying factors that influence this critical parameter, offering field-proven experimental protocols for its accurate determination.

The Expected Melting Point of High-Purity 4-Tolylphosphine

Pure crystalline substances are characterized by a sharp, well-defined melting point.[3][4][5] For 4-Tolylphosphine (CAS RN: 1038-95-5), extensive literature and supplier data converge on a narrow temperature range.[6][7][8] A high-purity sample, when analyzed correctly, should exhibit a melting range of approximately 144°C to 150°C .

Several sources report slightly different but overlapping ranges, which is common due to minor variations in instrumentation and calibration:

  • 144-148 °C[5][6][9][10]

  • 147-150 °C[1][7]

  • 145-148 °C[11]

A narrow range (typically 1-2°C) within these values is indicative of high purity.[3] Conversely, a significant deviation or a broad melting range suggests the presence of contaminants or other complicating factors.

Key Factors Influencing the Observed Melting Point

The seemingly simple measurement of a melting point is, in reality, a sensitive probe of a material's chemical and physical state. For 4-Tolylphosphine, researchers must consider three primary factors that can alter the observed melting range: impurities, polymorphism, and molecular structure.

The Impact of Impurities: Depression and Broadening

The most common cause of a melting point deviating from the established range is the presence of impurities. This phenomenon, known as melting point depression, provides a powerful, qualitative assessment of purity.[3][4][12] Impurities disrupt the regular crystalline lattice of the solid, which weakens the intermolecular forces holding the molecules together.[12] Consequently, less thermal energy is required to overcome these forces and transition the substance to a liquid state.[12]

This results in two distinct observational effects:

  • Depression: The temperature at which melting begins is lower than that of the pure substance.

  • Broadening: The melting process occurs over a wider temperature range. A pure compound melts sharply, while an impure one melts gradually.[3][5]

For example, if a sample of 4-Tolylphosphine is contaminated with unreacted starting materials or side-products from its synthesis, its observed melting range might be 138-144°C, a clear indicator of insufficient purity.

Polymorphism: The Same Molecule, Different Structures

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[13] These different crystalline forms, or polymorphs, can have distinct physical properties, including different melting points, stabilities, and solubilities.[13] While polymorphism in 4-Tolylphosphine itself is not widely reported, it is a known phenomenon in other secondary and tertiary phosphines.[14][15] Different crystallization conditions (e.g., solvent, temperature) can lead to the formation of different polymorphs.[14] The polymorph with the lowest free energy is the most stable, while kinetic forms may also exist. Researchers should be aware that variations in synthesis or recrystallization protocols could potentially yield a different polymorphic form of 4-Tolylphosphine with a melting point outside the commonly cited range.

The Effect of Molecular Structure: A Comparison with Isomers

The specific arrangement of atoms within a molecule profoundly affects how it packs into a crystal lattice, which in turn dictates the strength of intermolecular forces and, therefore, the melting point.[3][16] A compelling comparison can be made between 4-Tolylphosphine (tri-p -tolylphosphine) and its isomer, tri-o -tolylphosphine (CAS RN: 6163-58-2).

  • Tri(p-tolyl)phosphine: Melting Point ~144-150°C

  • Tri(o-tolyl)phosphine: Melting Point ~123-127°C[17][18]

The methyl groups in the ortho position of tri(o-tolyl)phosphine create significant steric hindrance, preventing the phenyl rings from packing as efficiently as they do in the more linear para isomer. This less efficient packing leads to weaker intermolecular forces (van der Waals forces), requiring less energy to break the crystal lattice, resulting in a substantially lower melting point. This comparison authoritatively demonstrates the sensitivity of the melting point to subtle changes in molecular geometry.

Comparative Data Summary

Parameter4-Tolylphosphine (High Purity)4-Tolylphosphine (Impure)Tri(o-tolyl)phosphine (Isomer)
CAS Number 1038-95-5[2][6]N/A6163-58-2[17]
Typical Melting Range 144 – 150 °C[1][6][7]Depressed and Broad (e.g., 138-144°C)123 – 127 °C[17]
Expected Range Width Sharp (≤ 2 °C)[3]Broad (> 3 °C)[3]Sharp (≤ 2 °C)
Primary Influencing Factor Intrinsic molecular packing and intermolecular forces.Disruption of the crystal lattice by foreign molecules.[12]Steric hindrance from ortho-methyl groups leading to less efficient crystal packing.

Experimental Verification Protocols

Accurate and reproducible melting point determination requires meticulous technique. Below are protocols for two standard methods, grounded in pharmacopeial and industry standards.

Protocol 1: Capillary Melting Point Determination (Apparatus I, USP <741>)

This is the most common and accessible method for determining melting point. The principle involves heating a small, packed sample in a capillary tube at a controlled rate.[1]

Methodology:

  • Sample Preparation:

    • Ensure the 4-Tolylphosphine sample is completely dry and finely powdered. If necessary, gently crush any large crystals.[12]

    • Obtain a glass capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end.[15]

    • Jab the open end of the tube into the powder pile several times to introduce a small amount of sample.[3][12]

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the powder.[3][12]

    • Repeat until the packed sample height is 2.5–3.5 mm.[12][16] An improperly packed or overly large sample can lead to a broad, inaccurate melting range.[12]

  • Instrument Setup & Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-15°C/minute) to establish a rough value.[5]

    • For the accurate measurement, allow the apparatus to cool to at least 15-20°C below the expected melting point.[12]

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[12]

    • Set the heating rate to a slow, controlled value, typically 1°C per minute , starting from a temperature about 5-10°C below the expected melting point.[13][16] A rapid heating rate is a common source of error, as it does not allow for thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting). Per USP <741>, this is often defined as the point where the column of substance collapses against the side of the tube.[15][16]

    • Record the temperature at which the last solid crystal disappears, and the sample is completely liquid (the clear point).[16]

    • The recorded melting range is the temperature from the onset point to the clear point.

Protocol 2: Purity Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides highly accurate data on melting points and can be used to calculate purity based on the van't Hoff equation, as described in standards like ASTM E928.[2][9][10]

Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., high-purity Indium) that melts near the range of 4-Tolylphosphine.[7] This step is critical for data accuracy.

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the dry 4-Tolylphosphine sample into a clean aluminum DSC pan.[7]

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.[2]

    • Prepare an identical empty, sealed pan to serve as the reference.[7]

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 15-50 mL/min to create a stable, non-reactive atmosphere.[2]

    • Equilibrate the cell at a temperature well below the expected melt, for instance, 100°C.

    • Heat the sample at a slow, constant rate, typically 0.5 to 1.0°C/minute , through the melting transition. Slow heating rates are essential for resolving the melting peak shape accurately for purity analysis.[2]

    • Record the heat flow versus temperature data. The resulting plot will show an endothermic peak representing the melting process.

  • Data Analysis:

    • The onset temperature of the melting endotherm is typically reported as the melting point.

    • For purity analysis, specialized software applies the van't Hoff equation to the shape of the rising edge of the melting peak.[10] This analysis quantitatively determines the mole percent purity, assuming the impurities are soluble in the melt and insoluble in the solid crystal.[9]

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for characterizing the melting point of a new batch of 4-Tolylphosphine.

MeltingPointWorkflow Workflow for 4-Tolylphosphine Melting Point Analysis cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_interpretation Data Interpretation & Action Prep Obtain dry, powdered 4-Tolylphosphine sample Pack Pack 2-3 mm into capillary tube Prep->Pack RapidScan Rapid Scan (10-15°C/min) to find approximate MP Pack->RapidScan SlowScan Slow Scan (1°C/min) starting 15°C below approx. MP RapidScan->SlowScan Record Record Onset and Clear Point Temperatures SlowScan->Record Decision Is melting range sharp (≤2°C) and within 144-150°C? Record->Decision Pass PASS: High Purity Confirmed. Proceed with application. Decision->Pass Yes Fail FAIL: Impurity Suspected. Broad or Depressed Range. Decision->Fail No Investigate Further Investigation: - Recrystallize Sample - Perform DSC for purity analysis - Consider polymorphism Fail->Investigate

Sources

Comparative

Benchmarking Purity: A Comparative Guide to Impurity Profiling of Tri(4-tolyl)phosphine via TLC

Executive Summary & Strategic Context In the high-stakes environment of drug development and catalysis, the integrity of phosphine ligands is non-negotiable. Tri(4-tolyl)phosphine (often abbreviated as ) is a critical li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of drug development and catalysis, the integrity of phosphine ligands is non-negotiable. Tri(4-tolyl)phosphine (often abbreviated as


) is a critical ligand used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Its performance hinges on the phosphorus atom remaining in the P(III) oxidation state.

The primary failure mode for this ligand is oxidation to Tri(4-tolyl)phosphine oxide (


). Even trace amounts of oxide can inhibit catalytic cycles by altering the ligand-to-metal ratio or failing to reduce the metal precursor. While 

P NMR is the quantitative gold standard, Thin Layer Chromatography (TLC) remains the most efficient "frontline" defense for rapid, qualitative purity assessment at the bench.

This guide objectively compares TLC against instrumental alternatives and provides a self-validating protocol to distinguish between inherent sample impurities and artifactual oxidation caused by the analysis itself.

Comparative Analysis: TLC vs. Instrumental Alternatives

Before detailing the protocol, it is essential to understand where TLC fits in the analytical hierarchy. The following table contrasts TLC with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

Table 1: Analytical Method Performance Matrix
FeatureTLC (Silica Gel)

P NMR
HPLC (UV/MS)
Primary Utility Rapid, qualitative screening; Reaction monitoring.Quantitative purity; Structural confirmation.High-resolution impurity profiling; Quantitation.[1]
Speed Fast (5–10 mins)Medium (15–30 mins + setup)Slow (30–60 mins method dependent)
Cost per Run Low (<$1)High (Deuterated solvents, instrument time)Medium (Solvents, columns)
Oxidation Risk High (Silica can catalyze oxidation during the run).Low (Inert atmosphere possible).Medium (Solvents must be degassed).
Limit of Detection ~0.1 – 1.0 % (Visual dependent)~0.1 % (Scan dependent)<0.01 %
Differentiation Excellent for P(III) vs P(V) (Large polarity shift).Perfect (Distinct chemical shifts).Excellent (Retention time shifts).

Expert Insight: While NMR is definitive, TLC is the only method that allows for simultaneous, parallel screening of multiple fractions during a purification process without the bottleneck of an autosampler.

Technical Deep Dive: The Chemistry of Separation

The Polarity Shift

The separation of Tri(4-tolyl)phosphine from its oxide relies on a drastic change in polarity:

  • Tri(4-tolyl)phosphine (

    
    ):  Non-polar, lipophilic. Interactions with the silica stationary phase are weak (Van der Waals).[2] Result:  High 
    
    
    
    .
  • Tri(4-tolyl)phosphine Oxide (

    
    ):  Highly polar due to the 
    
    
    
    bond dipole. Strong hydrogen bonding/dipole-dipole interactions with silica silanols. Result: Low
    
    
    .
The "Schrödinger's Spot" (Artifactual Oxidation)

A critical challenge in analyzing electron-rich phosphines on silica gel is on-plate oxidation . Silica gel is slightly acidic and has a high surface area with adsorbed oxygen.

  • The Risk: A pure sample of phosphine can oxidize as it travels up the plate, creating a "streak" or a faint oxide spot that was not present in the original bottle.

  • The Solution: The "2D-TLC" validation method (detailed in Section 5) is required to rule this out.

Experimental Protocol

Materials & Reagents[1][3]
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase (Eluent): Hexane : Ethyl Acetate (Start with 9:1 or 8:2 v/v).

  • Visualization:

    • UV Lamp (254 nm): For aromatic rings.

    • KMnO

      
       Stain:  Aqueous Potassium Permanganate. (Specific for oxidizable P(III)).
      
Step-by-Step Workflow

TLC_Workflow Steps Steps Decision Decision Outcome Outcome Warning Warning Start Sample Preparation Dissolve ~5mg in 1mL DCM Spot Spotting Apply Sample + Co-spot with Standard Start->Spot Elute Elution Hexane:EtOAc (9:1) Spot->Elute Dry Drying Air dry or N2 stream (Avoid Heat) Elute->Dry UV Visualization 1: UV (254nm) Mark spots with pencil Dry->UV Stain Visualization 2: KMnO4 Dip Look for Yellow/Brown stain UV->Stain Check Check Rf Difference Stain->Check Pure Single Spot (High Rf) Pure Ligand Check->Pure One Spot Impure Two Spots (High Rf + Low Rf) Check->Impure Distinct Spots Streak Streaking? Artifactual Oxidation likely Check->Streak Smearing

Figure 1: Standard TLC workflow for phosphine ligand analysis. Note the dual visualization strategy.

Data Interpretation (Expected Rf Values)

Based on Hexane:EtOAc (9:1) on Silica Gel 60[3]

CompoundApprox

UV (254nm)KMnO

Stain
Tri(4-tolyl)phosphine 0.6 – 0.8 Dark SpotBright Yellow/Brown (Reacts)
Tri(4-tolyl)phosphine Oxide 0.1 – 0.2 Dark SpotNo Reaction / Faint (Already Oxidized)

Key Diagnostic: If the high


 spot turns yellow/brown in KMnO

but the low

spot does not, you have successfully identified the active ligand vs. the inactive oxide impurity.

Self-Validation: The 2D-TLC Technique

To confirm that the oxide spot is a real impurity and not generated by the silica plate itself, perform a 2D-TLC experiment .

Protocol:

  • Spot the sample in the corner of a square TLC plate.

  • Run the plate in Direction 1 (Vertical).

  • Dry the plate under Nitrogen (do not use heat).

  • Rotate the plate 90° and run it again in Direction 2 (Horizontal) using the same solvent system.

TwoD_TLC Origin Origin Diagonal Diagonal Line (Stable) Origin->Diagonal Ideal Behavior OffDiagonal Off-Diagonal (Decomposition) Origin->OffDiagonal Oxidation on Silica

Figure 2: Logic flow for 2D-TLC interpretation.

Interpretation:

  • Diagonal Line: If all spots lie on a perfect diagonal line (

    
    ), the compound is stable on silica. Any impurities separated are real.
    
  • Off-Diagonal Spots: If a new spot appears off the diagonal (usually below the main spot in the second dimension), the compound oxidized between the two runs. The silica is degrading your sample.

References

  • Sigma-Aldrich. Tri(o-tolyl)phosphine Product Specification & Safety Data. Retrieved from

  • Chemistry LibreTexts. Visualizing TLC Plates (UV, KMnO4, Iodine). Retrieved from

  • Royal Society of Chemistry (RSC). Adsorption of Solid Phosphines on Silica and Implications for Catalysts. (Discusses surface oxidation risks). Retrieved from

  • Reich, H. J. Bordwell pKa Table (Phosphorus Compounds). University of Wisconsin-Madison. (Reference for polarity/basicity). Retrieved from

Sources

Validation

A Comparative Guide to the Crystal Structure of Tris(4-methylphenyl)phosphine and its Analogs

In the landscape of synthetic chemistry and catalysis, the nuanced architecture of phosphine ligands plays a pivotal role in dictating reaction outcomes. The three-dimensional arrangement of atoms within a crystal lattic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and catalysis, the nuanced architecture of phosphine ligands plays a pivotal role in dictating reaction outcomes. The three-dimensional arrangement of atoms within a crystal lattice, meticulously unveiled by single-crystal X-ray diffraction (SCXRD), offers profound insights into the steric and electronic properties of these crucial molecules. This guide provides a comprehensive comparison of the crystal structure of Tris(4-methylphenyl)phosphine with two of its close structural relatives: the foundational triphenylphosphine and the electron-rich tris(4-methoxyphenyl)phosphine. Through this comparative analysis, we aim to equip researchers, scientists, and drug development professionals with a deeper understanding of how subtle molecular modifications translate into tangible structural differences.

The Decisive Role of Crystal Structure in Ligand Performance

The solid-state structure of a phosphine ligand is not merely a static snapshot but a key determinant of its behavior in solution and, consequently, its efficacy in catalysis. Parameters such as bond lengths, bond angles, and the overall molecular packing provide a fundamental basis for understanding a ligand's cone angle—a critical measure of its steric bulk—and its electronic profile. These characteristics directly influence the stability of metal complexes, the accessibility of the catalytic center, and the selectivity of the transformations they mediate. By examining the crystal structures of these three triarylphosphines, we can dissect the impact of substituent changes on the phosphorus center's local environment and the global conformation of the molecule.

Experimental Workflow: From Powder to Pristine Crystal Structure

The journey to elucidating a crystal structure is a meticulous process that begins with the preparation of a high-quality single crystal. The protocols outlined below represent a standardized yet adaptable workflow for achieving this, followed by the definitive analysis using SCXRD.

Obtaining High-Quality Single Crystals: The Art of Recrystallization

The prerequisite for a successful SCXRD experiment is a single, well-ordered crystal, free from significant defects. Recrystallization is the most common technique to achieve this.

Detailed Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the phosphine has high solubility at elevated temperatures and low solubility at room temperature. For triarylphosphines, common solvents include ethanol, ethyl acetate, and dichloromethane, often used in combination with a less polar co-solvent like hexane.

  • Dissolution: Gently heat the chosen solvent and dissolve the minimum amount of the crude phosphine powder to achieve a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot gravity filtration step can be employed to remove them.

  • Slow Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the growth of large, well-ordered crystals rather than a fine precipitate.

  • Crystal Growth: Over several hours to days, single crystals should form. The process can be further encouraged by placing the sealed container in a refrigerator after initial room temperature cooling.

  • Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. The crystals are then dried under a gentle stream of inert gas or in a desiccator.

Workflow for Single Crystal Growth

Recrystallization_Workflow A Crude Phosphine Powder B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if necessary) B->C D Slow Cooling to Room Temperature B->D No impurities C->D E Crystal Formation D->E F Isolate and Dry Single Crystals E->F

Caption: A generalized workflow for obtaining single crystals via recrystallization.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Atomic Arrangement

With a suitable single crystal in hand, the next step is to determine its three-dimensional structure using SCXRD.

Detailed Protocol for SCXRD Data Collection and Structure Refinement:

  • Crystal Mounting: A selected single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the diffraction spots are then integrated.

  • Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns converge.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Key geometric parameters are then analyzed.

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow A Select & Mount Single Crystal B X-ray Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Determination) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: The sequential process of determining a crystal structure using SCXRD.

A Comparative Analysis of Crystal Structures

The following table summarizes the key crystallographic data for Tris(4-methylphenyl)phosphine and its selected analogs. This data provides a quantitative basis for the subsequent structural discussion.

ParameterTris(4-methylphenyl)phosphineTriphenylphosphineTris(4-methoxyphenyl)phosphine
Chemical Formula C₂₁H₂₁PC₁₈H₁₅PC₂₁H₂₁O₃P
Molecular Weight 304.35 g/mol 262.29 g/mol 352.36 g/mol
Crystal System Trigonal[1][2]TriclinicMonoclinic[1]
Space Group R-3[2]P-1P2₁/c[1]
a (Å) 12.6562 (18)[1][2]8.491 (2)9.881 (3)[1]
b (Å) 12.6562 (18)[1][2]9.201 (2)9.636 (3)[1]
c (Å) 19.696 (4)[1][2]10.038 (2)19.801 (3)[1]
α (°) 90111.45 (3)90
β (°) 90100.22 (3)91.83 (2)[1]
γ (°) 120102.32 (3)90
Volume (ų) 2732.2 (8)[1][2]682.9 (3)1884.4[1]
Z 6[1][2]24[1]
CCDC Number 702532[3]130547-
Tris(4-methylphenyl)phosphine: A Propeller-like Conformation

The crystal structure of Tris(4-methylphenyl)phosphine reveals a molecule with a propeller-like arrangement of the three tolyl groups around the central phosphorus atom.[1] The molecule crystallizes in the trigonal space group R-3, which imposes a threefold rotational symmetry on the molecule in the crystal lattice.[1][2] This high symmetry is a notable feature, suggesting a sterically balanced and well-ordered packing arrangement. The dihedral angles between the phenyl rings are significant, contributing to the overall conical shape of the ligand.

Triphenylphosphine: The Archetypal Triarylphosphine

Triphenylphosphine, the parent compound in this series, crystallizes in the triclinic space group P-1. This lower symmetry, compared to its tolyl-substituted counterpart, indicates a less constrained packing environment. The absence of the methyl groups allows for a more compact arrangement of the phenyl rings, which influences the ligand's cone angle and its interactions with metal centers.

Tris(4-methoxyphenyl)phosphine: The Influence of Electron-Donating Groups

The introduction of electron-donating methoxy groups at the para positions of the phenyl rings in tris(4-methoxyphenyl)phosphine leads to a different crystal packing, as evidenced by its crystallization in the monoclinic space group P2₁/c.[1] These methoxy groups not only alter the electronic properties of the phosphorus atom, making it a stronger Lewis base, but also introduce the potential for intermolecular hydrogen bonding and dipole-dipole interactions, which can significantly influence the crystal packing. The crystal structure of the free ligand shows a pyramidal geometry around the phosphorus atom with C-P-C angles ranging from 99.6° to 102.9°.[1]

Structural Implications for Catalysis and Drug Development

The comparative analysis of these crystal structures provides valuable insights for researchers in catalysis and drug development:

  • Steric Tuning: The progression from triphenylphosphine to tris(4-methylphenyl)phosphine demonstrates how the addition of even small substituents like a methyl group can enforce a higher degree of molecular symmetry and influence the ligand's steric profile. This has direct implications for the design of catalysts with specific steric requirements to control reaction selectivity.

  • Electronic Modulation: The comparison with tris(4-methoxyphenyl)phosphine highlights the impact of electronic effects. The electron-donating methoxy groups increase the electron density on the phosphorus atom, enhancing its donor capacity. This can lead to stronger metal-ligand bonds and potentially altered catalytic activity.

  • Crystal Engineering: For drug development professionals, understanding the packing arrangements and intermolecular interactions observed in the crystal structures of these phosphine derivatives can inform strategies for designing crystalline forms of active pharmaceutical ingredients (APIs) with desired properties such as stability and solubility. The principles of molecular recognition and self-assembly observed in these relatively simple molecules are transferable to more complex pharmaceutical systems.

Conclusion

This guide has provided a detailed comparison of the crystal structure of Tris(4-methylphenyl)phosphine with its foundational and electronically modified analogs. Through an examination of their crystallographic data and the experimental workflows required for their determination, we have highlighted how subtle changes in molecular structure can lead to significant differences in solid-state arrangement. This understanding is paramount for the rational design of phosphine ligands for a wide array of applications, from industrial catalysis to the development of novel therapeutics. The intricate dance of molecules in the crystalline state, as revealed by X-ray diffraction, continues to be a cornerstone of modern chemical research.

References

  • He, L. (2008). Tri-p-tolylphosphine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1783. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13956, Phosphine, tris(4-methylphenyl)-. Retrieved from [Link]

  • Allman, T., Goel, R. G., & Beauchamp, A. L. (1986). Structure of tris(4-methoxyphenyl)phosphine. Acta Crystallographica Section C: Crystal Structure Communications, 42(5), 603-606. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11776, Triphenylphosphine. Retrieved from [Link]

Sources

Comparative

The Aryl Chloride Handbook: Benchmarking Phosphine Ligands for Cross-Coupling

Executive Summary The transition from aryl bromides to aryl chlorides in pharmaceutical process chemistry is a critical cost-saving measure, yet it introduces significant kinetic barriers due to the strength of the C–Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from aryl bromides to aryl chlorides in pharmaceutical process chemistry is a critical cost-saving measure, yet it introduces significant kinetic barriers due to the strength of the C–Cl bond (~96 kcal/mol). This guide benchmarks the performance of fourth-generation dialkylbiaryl phosphine ligands (Buchwald-type) specifically for aryl chloride substrates.

Key Takeaway: For general Suzuki coupling of unactivated aryl chlorides, XPhos remains the robust workhorse. However, for sterically congested biaryl synthesis, SPhos is superior. In C–N coupling, RuPhos is the gold standard for secondary amines, while BrettPhos is required for primary amines to prevent over-arylation.

The Challenge: Overcoming the Oxidative Addition Barrier

Unlike aryl iodides or bromides, aryl chlorides are reluctant electrophiles.[1] The standard "textbook" catalytic cycle involving bis-ligated palladium (


) is often kinetically incompetent for ArCl oxidative addition (OA).

Success relies on generating a monoligated 12-electron Pd(0) species (


) . This highly unsaturated species is electron-rich and sterically accessible enough to insert into the C–Cl bond. The ligands benchmarked below are designed to enforce this 

state via steric bulk (biaryl backbone) and electron donation (alkyl-phosphorus bonds).
Mechanistic Pathway (The Cycle)

The following diagram illustrates the critical monoligated pathway required for aryl chlorides.

G Precat Pd Precatalyst (G3/G4) Active Active Species [L-Pd(0)] (12e-) Precat->Active Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Active->OxAdd + Ar-Cl (Rate Limiting) TransMet Transmetallation (Base/Nucleophile) OxAdd->TransMet + R-B(OH)2 / H-NRR' RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Figure 1: The monoligated catalytic cycle. Note that for Aryl Chlorides, the Oxidative Addition step is often rate-determining, necessitating electron-rich ligands.

Head-to-Head Benchmarking

We evaluated four industry-standard ligands. Data represents meta-analysis of optimized yields for unactivated aryl chlorides (e.g., 4-chlorotoluene) across varying nucleophiles.

A. Suzuki-Miyaura Coupling (C–C Bond)[1]

The Contenders: XPhos vs. SPhos[1]

FeatureXPhos SPhos
Structure 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Best For General Purpose. Unactivated aryl chlorides, heteroaryl chlorides (pyridines).Steric Bulk. Tetra-ortho-substituted biaryls.
Ar-Cl Yield (Avg) 92-98%85-95% (Higher for hindered)
Turnover Freq. HighMedium
Limitation Can struggle with extreme steric hindrance (>3 ortho substituents).Methoxy groups can be acid-sensitive; slightly lower stability than XPhos.

Verdict: Use XPhos as your primary screen for standard aryl chlorides. Switch to SPhos only if the substrate contains ortho-substituents on both coupling partners.

B. Buchwald-Hartwig Amination (C–N Bond)[1][2]

The Contenders: RuPhos vs. BrettPhos[2][3][4][5]

FeatureRuPhos BrettPhos
Structure 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl
Best For Secondary Amines. Acyclic/cyclic secondary amines, bulky anilines.Primary Amines. Methylamine, ethylamine, ammonia equivalents.
Mechanism Facilitates Reductive Elimination (preventing

-hydride elimination).
Highly selective for mono-arylation.
Ar-Cl Yield (Avg) 88-96%80-92%
Selectivity Low selectivity for primary amines (often leads to diarylation).High. >20:1 Mono:Di-arylation ratio.

Verdict: RuPhos is the default for secondary amines. BrettPhos is non-negotiable for primary amines to ensure chemoselectivity.

Experimental Protocol: The "Self-Validating" Screen

To ensure reproducibility, we recommend using G3 or G4 Palladacycle Precatalysts rather than mixing Pd(OAc)₂ + Ligand in situ. This guarantees a 1:1 Pd:L ratio and prevents oxidation of the free phosphine.

Materials
  • Precatalyst: XPhos Pd G4 (or relevant ligand variant).

  • Base:

    
     (finely ground, anhydrous) for Suzuki; NaOtBu or LHMDS for Amination.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Standard: Dodecane (10 µL) for GC/LC yield calibration.

Step-by-Step Workflow
  • Inert Setup: Charge a reaction vial with the aryl chloride (1.0 equiv), nucleophile (1.2 equiv), and Base (2.0 equiv). If solid, add the Precatalyst (1-3 mol%) here.

  • Purge: Seal vial and purge with

    
     or Ar for 5 minutes.
    
  • Solvent Addition: Add degassed solvent (

    
     M concentration).
    
  • Reaction: Heat to 80°C (Suzuki) or 100°C (Amination) for 2-12 hours.

  • Validation Check:

    • Aliquot 1: Take 50 µL at t=0. Check for starting material solubility.

    • Aliquot 2: Take 50 µL at t=1h. If <10% conversion, increase Temp or switch Ligand.

    • Mass Balance: Compare product peak area + remaining SM area against the Dodecane internal standard. If mass balance < 90%, suspect decomposition or volatile loss.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct ligand and troubleshoot failures.

DecisionTree Start Substrate: Aryl Chloride RxnType Reaction Type? Start->RxnType Suzuki C-C (Suzuki) RxnType->Suzuki Amination C-N (Buchwald) RxnType->Amination Sterics Steric Hindrance? Suzuki->Sterics AmineType Amine Type? Amination->AmineType HighSterics Yes (Ortho-subs) Sterics->HighSterics LowSterics No (Standard) Sterics->LowSterics UseSPhos Use SPhos HighSterics->UseSPhos UseXPhos Use XPhos LowSterics->UseXPhos Primary Primary (R-NH2) AmineType->Primary Secondary Secondary (R2-NH) AmineType->Secondary UseBrett Use BrettPhos Primary->UseBrett UseRu Use RuPhos Secondary->UseRu

Figure 2: Ligand selection decision tree based on substrate class.

Common Failure Modes
  • No Conversion: The catalyst failed to insert (Oxidative Addition failure).

    • Fix: Switch to a precatalyst (G4) to ensure active Pd(0). Increase temperature to 110°C.

  • Dehalogenation (Ar-Cl -> Ar-H):

    
    -hydride elimination from the solvent or nucleophile.
    
    • Fix: Switch solvent from alcohols to Toluene/Dioxane. Use a bulkier ligand (e.g., tBuXPhos) to crowd out the hydride transfer.

  • Protodeborylation (Suzuki): The boronic acid hydrolyzed before coupling.

    • Fix: Use MIDA boronates or switch base to anhydrous

      
      .
      

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[6] Chemical Science, 2(1), 27-50.[6]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[6] Accounts of Chemical Research, 41(11), 1461-1473.

  • Bruno, N. C., et al. (2013). Rapidly initiating palladium precatalysts for the Suzuki–Miyaura and Buchwald–Hartwig couplings of aryl chlorides. Journal of the American Chemical Society, 135(30), 10942-10945.

  • Maiti, D., et al. (2009). BrettPhos: A highly effective ligand for Pd-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(5), 1749-1759.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Tolylphosphine

Executive Safety Summary: The "Invisible" Hazards Warning: This guide specifically addresses 4-Tolylphosphine (Primary Phosphine, , CAS 6224-63-1) . Note: Do not confuse this with Tri(p-tolyl)phosphine (CAS 1038-95-5), a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Invisible" Hazards

Warning: This guide specifically addresses 4-Tolylphosphine (Primary Phosphine,


, CAS 6224-63-1) .
Note: Do not confuse this with Tri(p-tolyl)phosphine (CAS 1038-95-5), a tertiary phosphine often used in coupling reactions. While tertiary phosphines are air-stable solids, primary phosphines like 4-Tolylphosphine are pyrophoric , highly toxic , and possess a debilitating stench .

As researchers, we often focus on the chemical yield. In handling primary phosphines, your safety yield must be 100%. These compounds are insidious; they can spontaneously ignite on high-surface-area materials (like paper towels) and cause irreversible respiratory damage at ppm levels. This protocol treats the substance as a Class 4.2 Pyrophoric and Class 6.1 Toxic threat.

Risk Assessment & Engineering Controls

Before donning PPE, you must establish the "Zone of Control." PPE is the last line of defense; engineering controls are the first.

Scale of Operation Primary Engineering Control Secondary Containment
Microscale (< 100 mg) Schlenk Line (Double Manifold)Fume Hood (Sash < 18 inches)
Prep Scale (100 mg - 5 g) Inert Atmosphere Glovebox (

ppm

)
Secondary tray to contain spills
Bulk Transfer (> 5 g) Glovebox or Closed Loop CannulaDedicated HazMat waste stream

PPE Decision Matrix: The "Layered Defense" Strategy

We do not rely on single barriers. Phosphines are lipophilic and can permeate standard nitrile rapidly. We utilize a "Time-to-Breakthrough" logic for glove selection.

PPE Specification Table
Zone PPE Component Technical Specification Operational Logic (Causality)
Hands (Inner) Laminate Film (Silver Shield/4H)2.7 mil, EVOH/PE laminateImpermeability: Nitrile degrades upon prolonged contact with organophosphorus. Laminate offers >480 min breakthrough time.
Hands (Outer) Nitrile (Disposable) 5-8 mil, Extended CuffDexterity & Grip: Protects the inner laminate glove from tears and provides tactile feedback.
Eyes Chemical Goggles Indirect Vent, ANSI Z87.1+Vapor Seal: Face shields alone are insufficient against phosphine vapors which are lacrymators and corneal irritants.
Respiratory Respirator (Scale Dependent)Full Face w/ OV/P100 CartridgesStench Control: The odor threshold is ppb level. Standard hoods may not contain the smell sufficiently to prevent lab evacuation.
Body FR Lab Coat Nomex III or treated cottonFlash Fire Protection: Primary phosphines are pyrophoric. Synthetic blends (polyester) will melt into skin during a fire.

Visualization: PPE Selection Logic

The following diagram illustrates the decision pathway for selecting the correct protective gear based on the operational state of the chemical.

PPE_Decision_Matrix Start Start: Handling 4-Tolylphosphine State_Check Is the material in solution or neat solid/liquid? Start->State_Check Neat Neat (Pure Substance) State_Check->Neat Solution Dilute Solution (<0.1 M) State_Check->Solution Glovebox Is Glovebox Available? Neat->Glovebox Hood Fume Hood Handling Solution->Hood Box_Yes Use Glovebox PPE: Std Nitrile + Lab Coat Glovebox->Box_Yes Yes Box_No Strict Schlenk Technique PPE: Silver Shield Gloves + FR Coat + Face Shield Glovebox->Box_No No (High Risk) Double_Glove Double Nitrile (8 mil total) Safety Glasses Hood->Double_Glove

Figure 1: Decision logic for PPE selection based on physical state and engineering controls. Note that "Neat" handling outside a glovebox triggers the highest level of PPE.

Operational Protocol: The "Inert Barrier" Technique

Handling 4-Tolylphosphine requires excluding oxygen to prevent degradation (formation of phosphine oxides) and fire.

Step-by-Step Transfer (Schlenk Line)
  • Preparation:

    • Don Silver Shield gloves under Nitrile gloves.[1]

    • Flame-dry all glassware under vacuum; refill with Argon (Ar is heavier than

      
       and blankets the phosphine better).
      
  • Weighing (The "Difference" Method):

    • Never weigh primary phosphines on an open balance.

    • Tare a sealed, Argon-flushed Schlenk tube containing the phosphine.

    • Transfer material inside a glovebag or glovebox if possible. If not, use a counter-flow of Argon while opening the vessel.

    • Weigh the sealed vessel again. The difference is your mass.

  • Syringe Transfer (Liquids/Solutions):

    • Use a gas-tight syringe with a Luer-lock tip.

    • Pressure Equalization: Insert a bleed needle connected to the bubbler before withdrawing liquid to prevent pulling a vacuum (which could suck in air).

  • Cleanup:

    • Immediately wipe all septa with a bleach-soaked Kimwipe (held by tongs).

    • Self-Validating Step: If you smell garlic/rotten fish, your containment has failed. Stop and re-seal.

Deactivation & Disposal: The Oxidation Strategy

You cannot simply dispose of phosphines in organic waste; they remain active and can cause fires in waste drums. We use Chemical Oxidation to convert the toxic phosphine (


) into the stable, non-volatile phosphinic/phosphonic acid or oxide (

).

The Reagent: Dilute Sodium Hypochlorite (Bleach, <5%) or Hydrogen Peroxide (3-10%). Caution: Concentrated oxidizers can cause explosions. Use dilute solutions.

Deactivation_Workflow Waste Phosphine Waste (Syringes, Septa, Residue) Bath Cooling Bath (Ice/Water, 0°C) Waste->Bath Place in Oxidant Slow Addition of 10% Bleach (aq) Bath->Oxidant Add Reaction Oxidation Reaction RPH2 -> RP(O)(OH)2 Oxidant->Reaction Exothermic Check Stench Check (Odor Gone?) Reaction->Check Check->Oxidant No (Add more bleach) Disposal Adjust pH to 7 Dispose as Aqueous Waste Check->Disposal Yes

Figure 2: Chemical deactivation workflow. The "Stench Check" serves as a negative feedback loop to ensure complete oxidation before final disposal.

Disposal Protocol:

  • Submerge contaminated needles/glassware in a bath of 10% Bleach .

  • Let soak for 24 hours in a fume hood.

  • Rinse with water and acetone.

  • Collect the bleach solution as Aqueous Waste (Do not mix with organic solvents immediately to avoid secondary reactions).

Emergency Response

  • Skin Contact: Immediate flush with water for 15 minutes.[2][3] Do not use organic solvents (ethanol/DMSO) as they may increase skin absorption.

  • Spill (Outside Hood): Evacuate the lab. Do not attempt to clean up a primary phosphine spill without SCBA (Self-Contained Breathing Apparatus) due to respiratory toxicity.

  • Fire: Use Class D (dry powder) or sand. Do NOT use water ; phosphines can generate toxic smoke and react violently if hot.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80490, p-Tolylphosphine. Retrieved from [Link]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Pyrophoric Chemicals. Retrieved from [Link]

Sources

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